Cbz-NH-PEG3-C2-acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHUTZVKPJPFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-NH-PEG3-C2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates its role in modern therapeutic modalities.
Core Chemical Identity and Properties
This compound, systematically named 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid, is a versatile heterobifunctional linker. It features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a triethylene glycol (PEG3) spacer. This structure imparts a unique combination of stability, reactivity, and hydrophilicity, making it an invaluable tool in the synthesis of complex biomolecules.
The Cbz group offers a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, such as catalytic hydrogenolysis or strong acidic cleavage, allowing for subsequent conjugation steps. The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amine groups on therapeutic agents, targeting ligands, or other molecules of interest. The hydrophilic PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides spatial separation between the conjugated moieties.
Physicochemical and Biological Properties
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid | - |
| Molecular Formula | C17H25NO7 | [1] |
| Molecular Weight | 355.38 g/mol | [2] |
| CAS Number | 1310327-18-4 | [1][2] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCOCCOCCOCCC(O)=O | [1][2] |
| InChI Key | SBHUTZVKPJPFBD-UHFFFAOYSA-N | [3] |
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | Typically ≥98% | [1] |
| Density | ~1.197 g/cm³ | Predicted value[2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [2] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a cornerstone in the construction of various bioconjugates.
-
PROTACs (Proteolysis-Targeting Chimeras): This molecule is widely used as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The this compound linker connects the target-binding ligand and the E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells.[3]
-
Peptide and Peptidomimetic Synthesis: It serves as a building block for creating modified peptides with enhanced properties.[3]
-
Targeted Drug Delivery: The linker can conjugate drugs to targeting moieties like antibodies or small molecules, concentrating the therapeutic effect at the site of disease and minimizing off-target side effects.[3]
-
Nanoparticle Functionalization: Covalent attachment of this compound to nanoparticle surfaces enhances their stability, biocompatibility, and circulation time for applications in drug delivery and medical imaging.[3]
Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving this compound.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent coupling to a primary amine-containing molecule (R-NH2).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (R-NH2)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine hydrochloride, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation:
-
Dissolve this compound (1 equivalent) in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling:
-
Dissolve the amine-containing molecule (R-NH2) (1 to 1.2 equivalents) in Coupling Buffer.
-
Add the R-NH2 solution to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.
Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz protecting group to yield a free primary amine.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C), 10% w/w
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected conjugate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the key workflows and applications of this compound.
References
The Strategic Application of Cbz-NH-PEG3-C2-acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of therapeutic development, the strategic use of bifunctional molecules has become paramount. Among the critical components enabling these advanced therapies is the linker molecule, which dictates the efficacy, selectivity, and pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth examination of Cbz-NH-PEG3-C2-acid, a versatile heterobifunctional linker, with a primary focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its structural significance, role in bioconjugation, and the impact of its PEGylated nature on drug design. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs, alongside a quantitative analysis of the influence of linker length on degradation efficacy.
Introduction to this compound: A Multifunctional Linker
This compound is a chemical entity belonging to the class of PEGylated bifunctional linkers. Its structure is characterized by three key components:
-
A carbobenzyloxy (Cbz) protected amine group, which provides a stable, yet removable, protecting group for the terminal amine. This allows for selective reactions at the other end of the molecule.
-
A triethylene glycol (PEG3) spacer, which imparts hydrophilicity, enhances solubility, and provides a defined spatial separation between the conjugated molecules.[1][2]
-
A terminal carboxylic acid , which serves as a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.[1][3]
These features make this compound an invaluable tool in various bioconjugation applications, including peptide synthesis, targeted drug delivery, and the functionalization of nanomaterials.[1] However, its most prominent role in contemporary research is in the construction of PROTACs.
Core Application: A Building Block for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's native protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins.[1] A PROTAC consists of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] this compound and similar PEG-containing linkers are frequently employed in the synthesis of these molecules.[4][6][7][8][9][10]
The role of the linker is not merely to connect the two ligands; its length and composition are critical determinants of the PROTAC's efficacy.[1] The PEG3 spacer in this compound offers several advantages in this context:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the often large and hydrophobic PROTAC molecule.
-
Optimal Ternary Complex Formation: The linker provides the necessary flexibility and spatial orientation for the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This geometric arrangement is crucial for efficient ubiquitination of the target protein.
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic molecules.[2]
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC synthesized using a linker like this compound is a catalytic process that results in the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. Insufficient linker length may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in unfavorable conformational flexibility. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
The following tables summarize data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), demonstrating the profound effect of linker length on degradation potency.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
|---|---|---|
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TBK1-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data compiled from publicly available research.
These data clearly illustrate that an optimal linker length is crucial for achieving high degradation efficacy. For ERα, a 16-atom linker was found to be optimal, while for TBK1, a 21-atom linker demonstrated the highest potency. This underscores the necessity of a systematic approach to linker design and optimization in PROTAC development.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a Cbz-NH-PEG-acid linker and for the evaluation of its degradation activity.
General Synthesis of a BTK-Targeting PROTAC
This protocol describes a synthetic route for a PROTAC targeting Bruton's tyrosine kinase (BTK), using a this compound linker and pomalidomide as the E3 ligase ligand.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prepare Samples for Western Blots [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. nsjbio.com [nsjbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. content.protocols.io [content.protocols.io]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
Cbz-NH-PEG3-C2-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of Cbz-NH-PEG3-C2-acid, a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₇ | [1][2] |
| Molecular Weight | 355.387 g/mol | [2] |
| Alternate Molecular Weight | 355.4 g/mol | [1] |
Experimental Protocols
The determination of the molecular formula and weight of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The ionized sample is guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
-
Formula Determination: The exact mass measurement is used by specialized software to calculate the most probable elemental composition, thus confirming the molecular formula of C₁₇H₂₅NO₇. The monoisotopic mass is then calculated from this formula to provide the precise molecular weight.
Methodology: Elemental Analysis
-
Sample Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are separated using chromatographic techniques.
-
Detection: The amount of each gas is quantified using thermal conductivity or infrared detectors.
-
Composition Calculation: The percentage composition of Carbon, Hydrogen, and Nitrogen in the molecule is determined. These percentages are then used to derive the empirical formula, which is subsequently converted to the molecular formula using the molecular weight information obtained from mass spectrometry.
Molecular Structure and Logical Relationships
The structure of this compound incorporates three key functional components: a Cbz-protected amine, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The logical relationship and connectivity of these components are illustrated in the following diagram.
Caption: Functional components of this compound.
References
solubility of Cbz-NH-PEG3-C2-acid in different solvents
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Cbz-NH-PEG3-C2-acid, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility in various solvent systems is critical for its effective use in synthesis, purification, and formulation processes. This document outlines the molecule's structural components, predictable solubility profile, a summary of available quantitative data, and a detailed experimental protocol for solubility determination.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. Its molecular weight is approximately 355.38 g/mol .[1][2] This structure allows for the sequential and controlled conjugation of different molecular entities. The hydrophilic PEG3 spacer is incorporated to enhance the aqueous solubility of the resulting conjugate molecule.[1][3] The terminal carboxylic acid can be activated to react with primary amines, while the Cbz group serves as a stable protecting group for the amine, which can be removed under specific conditions for further modification.[1] Given its integral role in complex molecule synthesis, particularly in the burgeoning field of PROTACs, a thorough understanding of its solubility is paramount for researchers.
Molecular Structure and Predicted Solubility
The solubility of this compound is governed by the interplay of its distinct structural motifs:
-
Cbz (Carbobenzyloxy) Group: This aromatic group is largely nonpolar and hydrophobic, contributing to solubility in organic solvents.
-
PEG3 Spacer: The triethylene glycol chain is highly polar and hydrophilic due to the repeating ether linkages, significantly enhancing solubility in aqueous and polar solvents.[4][5]
-
Terminal Carboxylic Acid: This functional group is polar and can ionize to a carboxylate anion at neutral or basic pH, which dramatically increases aqueous solubility.
-
Amide Linkage: The amide bond is polar and capable of hydrogen bonding.
This combination of hydrophobic and hydrophilic regions gives the molecule an amphiphilic character.[6] Consequently, it exhibits a dual solubility profile, making it soluble in both water and a range of organic solvents, a valuable property for flexible synthesis and formulation strategies.[1]
Quantitative and Qualitative Solubility Data
| Solvent Class | Solvent Example | Solubility | Concentration | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | 100 mg/mL (281.39 mM) | Ultrasonic assistance may be required. DMSO is hygroscopic, which can impact solubility.[2] |
| Dimethylformamide (DMF) | High | Soluble | Often used in peptide synthesis where similar structures are employed.[7] | |
| Aqueous | Water | Moderate | Soluble | Solubility is pH-dependent; expected to increase significantly at pH > 6 as the carboxylic acid deprotonates. The PEG chain enhances water solubility.[1][3] |
| Phosphate-Buffered Saline (PBS) | Moderate | Soluble | Similar to water, solubility is expected to be good at physiological pH (7.4). | |
| Polar Protic | Methanol, Ethanol | High | Soluble | These solvents can engage in hydrogen bonding with the PEG chain and carboxylic acid.[6][8] |
| Nonpolar / Weakly Polar | Hexane, Toluene | Low / Insoluble | Insoluble | The polar PEG chain and carboxylic acid limit solubility in nonpolar media. |
| Dichloromethane (DCM), Chloroform | Moderate | Soluble | Often used for extraction and purification of Cbz-protected compounds. |
Note: The qualitative assessments ("High," "Moderate," "Low") are inferred from the molecule's chemical structure and the known behavior of similar PEGylated and Cbz-protected compounds.
Experimental Protocol for Solubility Determination
This section provides a standardized methodology for determining the solubility of this compound in a solvent of interest. The equilibrium shake-flask method is described, which is a gold standard for solubility assessment.
4.1 Materials and Reagents
-
This compound
-
Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Micropipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
4.2 Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
4.3 Data Analysis Calculate the solubility (S) using the following formula:
S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.
Caption: Workflow for determining and optimizing compound solubility.
Conclusion
This compound possesses a favorable dual solubility profile, rendering it soluble in polar organic solvents like DMSO and DMF, as well as in aqueous media, particularly at neutral to alkaline pH. This versatility is a direct result of its amphiphilic chemical structure, which combines a hydrophobic Cbz moiety with a hydrophilic PEG spacer and a polar carboxylic acid group. For applications requiring precise concentration knowledge, the experimental protocol provided herein offers a reliable method for quantitative solubility determination. This understanding is essential for researchers to effectively utilize this linker in the synthesis of next-generation therapeutics.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CbzNH-PEG3-CH2CH2NH2, 863973-20-0 | BroadPharm [broadpharm.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. peptide.com [peptide.com]
- 8. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cbz-NH-PEG3-C2-acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and its application in bioconjugation and drug discovery, with a focus on the synthesis of PROTACs.
Core Compound Information
This compound , with the CAS number 1310327-18-4 , is a polyethylene glycol (PEG)-based linker molecule.[1][2][3][4][5] Its structure features a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine, connected by a three-unit PEG spacer. This configuration allows for the sequential or orthogonal conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1310327-18-4 | [1][2][3][4][5] |
| Molecular Formula | C17H25NO7 | [3][5] |
| Molecular Weight | 355.38 g/mol | [3][4] |
| Appearance | Viscous Liquid | [3][4] |
| Purity | ≥95% - ≥98% (Varies by supplier) | [2][3][5] |
| Storage Conditions | -20°C, protected from light and moisture | [2][5] |
Supplier Information
A variety of chemical suppliers offer this compound. Researchers should inquire with the suppliers for the most current pricing, availability, and purity specifications.
Selected Suppliers:
-
BroadPharm
-
MedChemExpress
-
AxisPharm
-
Biopharma PEG
-
Chem-Impex
-
PurePEG
-
Benchchem
Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The bifunctional nature of this compound allows for a strategic synthetic approach. The terminal carboxylic acid can be coupled with an amine-containing molecule, while the Cbz-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.
Experimental Protocols and Methodologies
While specific reaction conditions will vary depending on the substrates, the following sections provide detailed, representative protocols for the key chemical transformations involving this compound.
Amide Bond Formation via Carboxylic Acid Activation
The terminal carboxylic acid of this compound can be coupled with a primary or secondary amine of a target molecule (e.g., an E3 ligase ligand or a target protein binder) using standard peptide coupling reagents.
Objective: To form a stable amide bond between this compound and an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing substrate
-
Coupling reagent (e.g., HATU, EDC with HOBt)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA)
-
Reagents for work-up and purification (e.g., saturated aqueous NaHCO3, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure (Representative):
-
Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF.
-
Add a tertiary amine base such as DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve the coupling reagent, for example, HATU (1.1 eq), in a minimal amount of anhydrous DMF.
-
Add the coupling reagent solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide conjugate.
Cbz Group Deprotection
The Cbz protecting group is typically removed by catalytic hydrogenolysis to yield a free amine, which can then be used for further conjugation.
Objective: To deprotect the Cbz-protected amine to reveal a primary amine.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (e.g., H2 gas balloon or a hydrogenation apparatus)
-
Inert filtering aid (e.g., Celite)
Procedure (Representative):
-
Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine product. This product may be used in the next step without further purification.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC Mechanism of Action
Caption: The catalytic mechanism of action for a PROTAC, leading to target protein degradation.
This guide serves as a foundational resource for researchers utilizing this compound in their synthetic and drug discovery endeavors. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.
References
The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Protecting groups are fundamental tools that enable this control, and among them, the Carbobenzyloxy (Cbz or Z) group holds a significant position.[1] This technical guide provides a comprehensive exploration of the function of the Cbz protecting group when incorporated into Polyethylene Glycol (PEG) linkers. While traditionally known for its robustness in peptide synthesis, the Cbz group offers unique functionalities within PEG linkers, particularly in applications requiring stable amine protection and subsequent controlled deprotection or specific analytical workflows.[2][3] This guide will delve into the core functions of the Cbz group in this context, present quantitative data, detail experimental protocols, and provide visual representations of key processes.
Core Functions of the Cbz Protecting Group in PEG Linkers
The primary role of the Cbz group in PEG linkers is the protection of amine functionalities.[4] This protection is crucial during the synthesis of the linker itself and in subsequent conjugation reactions where the amine's nucleophilicity would otherwise lead to undesirable side reactions.[1] The Cbz group forms a stable carbamate linkage with the amine, which is resistant to a range of chemical conditions.[2]
Key Advantages of Cbz Protection in PEG Linkers:
-
Stability: The Cbz group is notably stable under both acidic and basic conditions, providing a robust shield for the amine during multi-step synthetic processes.[3][5] This stability is a key advantage over other protecting groups like Boc (tert-Butoxycarbonyl), which is acid-labile.[2]
-
Orthogonality: The deprotection of the Cbz group is typically achieved through catalytic hydrogenolysis, a mild and neutral process.[3] This provides orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies in complex molecules.[2]
-
Facilitating Purification: The introduction of the aromatic Cbz group can increase the crystallinity and hydrophobicity of the PEG linker, which can aid in its purification by chromatography or crystallization.[5]
-
Enabling Specific Bioanalytical Strategies: As will be detailed, the Cbz group can be strategically incorporated into a PEG linker to facilitate the characterization of PEGylated proteins.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Cbz-protected PEG linkers and the stability of the Cbz group.
Table 1: Stability of Cbz Protecting Group under Various Conditions
| Condition | Reagent/Environment | Stability of Cbz Group | Reference |
| Acidic | Trifluoroacetic Acid (TFA) | Generally Stable | [2] |
| HBr in Acetic Acid | Cleaved | [5] | |
| Concentrated HCl | Can be cleaved under harsh conditions | [6] | |
| Basic | Piperidine (20% in DMF) | Stable | [3] |
| NaOH (aqueous) | Generally Stable | [5] | |
| Hydrogenolysis | H₂, Pd/C | Cleaved | [3] |
| Physiological | pH 7.4 | Stable | [7] |
Table 2: Transglutaminase-Mediated Conjugation Efficiency using a Cbz-Protected PEG Linker
| Protein | PEG Linker | Conjugation Site | Conjugation Efficiency (%) | Reference |
| Interferon α-2b | cbzQGRGG{cys(PEG(5K))} | K164 | >99 | [8] |
| Interferon α-2b | cbzQGEGG{cys(PEG(5K))} | K164 | 96 | [8] |
| Interleukin-2 | cbzQGRGG{cys(PEG(0.5K))} | K31 | 74 | [8] |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Cbz-Protected Peptide-PEG Linker
This protocol describes a general approach for the synthesis of a peptide-PEG linker with an N-terminal Cbz protecting group using solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
Cbz-Amino Acid Coupling: For the final N-terminal amino acid, use a Cbz-protected amino acid (e.g., Cbz-Gln-OH) for the coupling step.
-
PEGylation: After the peptide sequence is assembled, the PEG moiety can be introduced. If the peptide sequence contains a unique functional group for PEGylation (e.g., a cysteine residue), a maleimide-functionalized PEG can be reacted with the resin-bound peptide.
-
Cleavage and Deprotection: Cleave the Cbz-protected peptide-PEG linker from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water). The Cbz group will remain intact under these conditions.
-
Purification: Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final Cbz-protected peptide-PEG linker using mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
Protocol for Transglutaminase-Mediated Protein PEGylation using a Cbz-Protected Linker
This protocol is adapted from a study on the PEGylation of Interferon α-2b (IFN) using a Cbz-protected glutamine-containing PEG linker.[8]
-
Reagent Preparation:
-
Prepare a stock solution of the protein (e.g., IFN) at 10 µM in 100 mM MOPS buffer, pH 7.5.
-
Prepare a stock solution of the Cbz-protected PEG linker (e.g., cbzQGRGG-PEG) at 1 mM in the same buffer.
-
Prepare a stock solution of microbial transglutaminase (mTG) at 10 µM in the same buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the protein, linker, and mTG in a 1:20:1 molar ratio (protein:linker:mTG).
-
Incubate the reaction mixture at 37°C for 6 hours.
-
Continue the incubation at room temperature overnight.
-
-
Analysis of Conjugation:
-
Analyze the crude reaction mixture by LC-MS to determine the extent of PEGylation and the molecular weight of the conjugate.
-
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
This is a general protocol for the removal of the Cbz group from a PEGylated peptide or linker.
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, either by using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or monitoring CO₂ evolution).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by chromatography if necessary.
Visualizing the Role of the Cbz Group in PEG Linkers
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving the Cbz protecting group in PEG linkers.
General scheme of Cbz protection of an amine and its deprotection via hydrogenolysis.
Generalized workflow for the solid-phase synthesis of a Cbz-protected peptide-PEG linker.
Experimental workflow for transglutaminase-mediated PEGylation and subsequent analytical characterization.
Conclusion
The Carbobenzyloxy (Cbz) protecting group serves as a versatile and robust tool in the design and application of PEG linkers. Its stability across a range of pH conditions and its orthogonal deprotection via hydrogenolysis make it a valuable component in the synthesis of complex bioconjugates.[3][5] While its primary function is the steadfast protection of amine groups, the strategic inclusion of the Cbz group can also enable innovative analytical methodologies for the characterization of PEGylated proteins, as demonstrated in the case of transglutaminase-mediated conjugation.[8] For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with the Cbz group is essential for leveraging its full potential in the development of next-generation biotherapeutics and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. tdcommons.org [tdcommons.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of the PEG3 Spacer in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of the triethylene glycol (PEG3) spacer in the design and function of bifunctional linkers. Bifunctional linkers are critical components in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), connecting a targeting moiety to an effector molecule. The choice of the spacer element within these linkers is paramount, as it significantly influences the overall properties and efficacy of the final conjugate. The PEG3 spacer, with its distinct physicochemical properties, offers a balance of hydrophilicity, flexibility, and length that is advantageous in many bioconjugation applications.
Core Properties of the PEG3 Spacer
The PEG3 spacer is a short, discrete polyethylene glycol chain consisting of three ethylene glycol units. This structure imparts several beneficial properties:
-
Enhanced Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the linker and, consequently, the entire bifunctional molecule.[1][2] This is particularly crucial when working with hydrophobic drugs or ligands, as it can prevent aggregation and improve bioavailability.[3][4]
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its non-toxic and non-immunogenic nature, which is essential for therapeutic applications.[5]
-
Flexibility: The PEG3 spacer provides rotational freedom, allowing the conjugated molecules to adopt optimal orientations for binding to their respective targets.[6] This is especially important in PROTACs, where the formation of a stable ternary complex is required.
-
Defined Length: As a discrete chemical entity, the PEG3 spacer has a defined length, which allows for precise control over the distance between the two conjugated moieties. This can be critical for optimizing biological activity.[7]
The Role of the PEG3 Spacer in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker in a PROTAC plays a crucial role in bringing the target protein and the E3 ligase into proximity.
The PEG3 spacer influences the properties of a PROTAC in several ways:
-
Solubility and Cell Permeability: The hydrophilic nature of the PEG3 spacer can improve the solubility of the PROTAC, which can, in turn, affect its cell permeability and oral absorption.[1]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the efficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 spacer provides a specific length that can be optimal for certain target-E3 ligase pairs.
-
Degradation Efficiency: The linker length directly impacts the degradation efficiency of the PROTAC. By using PEGs of different lengths, including PEG3, the spatial orientation of the recruited E3 ligase relative to the target protein can be modulated to optimize ubiquitination and subsequent degradation.[3]
The Role of the PEG3 Spacer in ADCs
ADCs are targeted therapies that deliver a potent cytotoxic drug to cancer cells via a monoclonal antibody. The linker connects the antibody to the cytotoxic payload.
In the context of ADCs, the PEG3 spacer offers several advantages:
-
Improved Pharmacokinetics: The hydrophilicity of the PEG3 spacer can help to mitigate the hydrophobicity of the cytotoxic drug, leading to improved pharmacokinetics of the ADC.[8]
-
Enhanced Stability: By increasing the solubility of the ADC, the PEG3 spacer can help to prevent aggregation, thus enhancing the stability of the conjugate.[8]
-
Modulation of Drug Release: While the primary mechanism of drug release is often determined by the cleavable or non-cleavable nature of the linker's terminal functional groups, the properties of the spacer can influence the accessibility of these groups to enzymes or the intracellular environment.
Quantitative Data Summary
The choice of spacer length can have a significant impact on the biological activity of a bifunctional molecule. The following tables summarize comparative data from studies evaluating linkers with varying PEG lengths.
| Compound | Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [9] |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [9] |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [9] |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [9] |
Table 1: In Vitro Binding Affinity of natGa-NOTA-PEGn-RM26 Analogs. This table shows the effect of mini-PEG spacer length on the binding affinity (IC50) of a bombesin antagonist analog.
| Compound | Tumor Type | Tumor Uptake (%ID/g at 2h p.i.) | Reference |
| 68Ga-NOTA-PEG3-RM26 | PC-3 (prostate cancer) | 4.6 ± 0.6 | [9] |
| 68Ga-NOTA-PEG3-RM26 | BT-474 (breast cancer) | 2.8 ± 0.4 | [9] |
Table 2: In Vivo Tumor Uptake of 68Ga-NOTA-PEG3-RM26. This table presents the tumor uptake of the PEG3-containing radiotracer in different xenograft models.
Experimental Protocols
Synthesis of a Bifunctional Linker Containing a PEG3 Spacer
The following is a representative protocol for the synthesis of a heterobifunctional linker containing a PEG3 spacer, an azide, and a protected alkyne. This type of linker is suitable for click chemistry applications.
Materials:
-
Azido-PEG3-NHS ester
-
TES-protected propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the azido-PEG3-NHS ester (1 equivalent) in anhydrous DMF.
-
Add TES-protected propargylamine (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired bifunctional linker.
Evaluation of a PROTAC Containing a PEG3 Linker
The following protocol outlines a general method for assessing the in vitro efficacy of a PROTAC.
Cell Culture and Treatment:
-
Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 24, 48, 72 hours).
Western Blot Analysis for Protein Degradation:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Cell Viability Assay:
-
After the treatment period, assess cell viability using a commercially available assay such as MTT or CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: General structure of a bifunctional molecule with a PEG3 spacer.
Caption: A simplified experimental workflow for bifunctional molecules.
Caption: PROTAC mechanism highlighting ternary complex formation.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. [publications-affiliated.scilifelab.se]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties.[2][3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ubiquitin ligase.[] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[]
While the warhead and E3 ligase ligand determine the target specificity, the linker is far more than a simple tether. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] An optimally designed linker facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[5] This guide provides a comprehensive technical overview of PROTAC linkers, including their components, design principles, and the experimental protocols necessary for their evaluation.
Core Components of a PROTAC Molecule
A PROTAC's architecture is a testament to rational drug design, with each component playing a crucial role in its mechanism of action.
-
Warhead (POI Ligand): This component is responsible for binding to the target protein intended for degradation. The choice of warhead is dictated by the specific disease-related protein being targeted.
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5]
-
Linker: The linker physically connects the warhead and the E3 ligase ligand. Its properties are paramount in ensuring the proper orientation and proximity of the POI and E3 ligase within the ternary complex.
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly classified based on their chemical structure and flexibility. The most prevalent types include polyethylene glycol (PEG) and alkyl chains.[5]
-
PEG and Alkyl Chains: These are the most common linker motifs due to their synthetic accessibility, flexibility, and the ease with which their length and composition can be modified.[][5] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[1][2] This rigidity can reduce the entropic penalty of ternary complex formation, potentially leading to increased potency and selectivity.[6]
-
"Clickable" Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular synthesis of PROTACs.[][] The resulting triazole ring is metabolically stable and provides a degree of rigidity.[2][]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of linker length and composition is a critical step in PROTAC development. The following table summarizes quantitative data from the literature, illustrating the impact of linker modifications on degradation efficiency, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG | 10 | >1000 | <20 |
| BRD4 | CRBN | PEG | 13 | 150 | 85 |
| BRD4 | CRBN | PEG | 16 | 25 | >95 |
| BRD4 | CRBN | PEG | 19 | 200 | 80 |
| TBK1 | VHL | Alkyl/Ether | 7 | >1000 | <10 |
| TBK1 | VHL | Alkyl/Ether | 12 | 500 | 70 |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
| IDO1 | CRBN | Rigid Heterocycle | Short | >10000 | 0 |
| IDO1 | CRBN | Rigid Heterocycle | Long | 4.5 | 63 |
Note: This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. Direct comparison between different PROTAC systems should be made with caution due to variations in experimental conditions.[5][8]
Experimental Protocols
1. PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of a PROTAC using "click chemistry."
Materials:
-
Warhead functionalized with a terminal alkyne
-
E3 ligase ligand functionalized with an azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the warhead and E3 ligase ligand.
-
Add the copper(II) sulfate solution to the reaction mixture. The addition of a copper-stabilizing ligand like TBTA is recommended to improve reaction efficiency.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
2. Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the evaluation of PROTAC efficacy by measuring the reduction in the levels of the target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC50 and Dmax values.
-
3. Biophysical Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol provides a method for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (Optional):
-
To determine the binding affinity of the PROTAC for the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.
-
To determine the binding affinity of the PROTAC for the non-immobilized protein, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over a surface with the other protein immobilized.
-
-
Ternary Complex Formation Analysis:
-
Inject the non-immobilized protein (the one not on the chip) over the sensor surface in the absence of the PROTAC to establish a baseline.
-
In separate injections, inject the non-immobilized protein pre-incubated with a range of concentrations of the PROTAC.
-
An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.
-
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to malignant cells while minimizing exposure to healthy tissues.[1] This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small-molecule payload.[2][3] At the heart of this tripartite structure lies the linker, a critical chemical bridge that dictates the stability, efficacy, and overall safety profile of the ADC.[3][4] This guide provides a detailed examination of the fundamental principles governing ADC linker technology.
The Pivotal Role of the Linker
The linker is far more than a simple connector; it is a key determinant of an ADC's therapeutic index.[5] An ideal linker must perform a delicate balancing act: it must be sufficiently stable to prevent premature release of the cytotoxic payload during systemic circulation, thereby avoiding off-target toxicity, while also enabling efficient and rapid cleavage to release the payload once the ADC has reached its intended target.[3][4][6] The chemical properties of the linker, including its hydrophilicity, also influence critical attributes of the ADC, such as aggregation, immunogenicity, and pharmacokinetic properties.[7][8]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main types based on their payload release mechanism: cleavable and non-cleavable.[][10][11] The choice between these strategies is fundamental and depends on the payload's mechanism of action and the desired therapeutic outcome.[1][6]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are labile under specific conditions prevalent in the tumor microenvironment or within the target cancer cell.[10][12][13] This "triggered release" is the most common strategy, as many payloads are only active in their unmodified form.[1] More than 80% of clinically approved ADCs utilize cleavable linkers.[4] There are three primary mechanisms for cleavage:
-
Enzyme-Sensitive Cleavage: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][10] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide bond, releasing the payload.[8] Commonly used dipeptide sequences include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[8][13] Tetrapeptide linkers, like Gly-Gly-Phe-Gly (GGFG), are also used and can offer greater stability in the bloodstream.[8][14]
-
pH-Sensitive (Acid-Cleavable) Cleavage: This strategy leverages the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[7][14] Linkers containing acid-labile groups, such as hydrazones, undergo hydrolysis in these low-pH environments to release the drug.[7][13] While this approach saw early clinical success with drugs like Mylotarg, hydrazone linkers can suffer from relative instability in circulation, potentially leading to premature drug release and off-target toxicity.[4][7][]
-
Glutathione-Sensitive (Reducible) Cleavage: These linkers utilize the significant concentration gradient of glutathione (GSH) between the extracellular space and the intracellular environment. The intracellular concentration of GSH is approximately 1000-fold higher than in the plasma. This high concentration of the reducing agent facilitates the cleavage of disulfide bonds within the linker, releasing the payload into the cytoplasm.[13]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release.[4] Instead, they rely on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[10][13] After internalization, the entire ADC is degraded, resulting in the release of the payload still attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody.[4][6] A key requirement for this strategy is that this payload-linker-amino acid complex must retain its cytotoxic activity.[4][6]
Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) used in Kadcyla®, generally exhibit higher plasma stability and a reduced risk of off-target toxicity.[4][5][13] This enhanced stability, however, may limit the "bystander effect," where the released payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells.[13]
Data Summary: Linker Characteristics and Approved ADCs
Quantitative data is crucial for comparing the performance and characteristics of different linker technologies. The following tables summarize the properties of major linker types and provide examples of their use in clinically approved ADCs.
Table 1: Comparison of Major ADC Linker Types
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Linker Chemistry |
| Cleavable | ||||
| Enzyme-Sensitive | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular release | Requires internalization and lysosomal trafficking | Val-Cit, Val-Ala, Gly-Gly-Phe-Gly |
| pH-Sensitive | Hydrolysis in acidic environments (endosomes/lysosomes) | Utilizes physiological trigger | Potential for instability in circulation, premature release | Hydrazone, Carbonate |
| Reducible | Reduction by high intracellular glutathione levels | Rapid cytoplasmic release | Potential for off-target cleavage | Disulfide Bonds |
| Non-Cleavable | Proteolytic degradation of the antibody | High plasma stability, reduced off-target toxicity, wider therapeutic window[2] | Requires ADC internalization and lysosomal degradation; payload metabolite must remain active; limited bystander effect[13] | Thioether (e.g., SMCC) |
Table 2: Examples of Linker Technologies in Approved ADCs
| ADC Name (Brand Name) | Target Antigen | Linker Type | Linker Chemistry | Payload |
| Brentuximab vedotin (Adcetris®) | CD30 | Enzyme-Cleavable | Val-Cit | MMAE |
| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-Cleavable | Thioether (SMCC) | DM1 |
| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | pH-Sensitive | Hydrazone | Calicheamicin |
| Inotuzumab ozogamicin (Besponsa®) | CD22 | pH-Sensitive | Hydrazone | Calicheamicin |
| Polatuzumab vedotin (Polivy®) | CD79b | Enzyme-Cleavable | Val-Cit | MMAE |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Enzyme-Cleavable | Val-Cit | MMAE |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Enzyme-Cleavable | Gly-Gly-Phe-Gly | DXd (Deruxtecan) |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | pH-Sensitive | Carbonate (hydrolyzable) | SN-38 |
Key Experimental Protocols
The evaluation of an ADC's linker is a critical component of its preclinical development. Standardized protocols are essential for assessing stability and the efficiency of payload release.
Protocol: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of the ADC linker and the rate of premature payload release in a biologically relevant matrix.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C. Control samples are incubated in phosphate-buffered saline (PBS).
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: The reaction is quenched, and the plasma proteins are precipitated (e.g., with acetonitrile). Samples are centrifuged to separate the supernatant.
-
Analysis: The supernatant, containing the released payload, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of released payload is quantified against a standard curve.
-
Data Interpretation: The percentage of released drug over time is calculated to determine the linker's stability and half-life in plasma.
Protocol: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To measure the average number of drug molecules conjugated to each antibody, a critical quality attribute of an ADC.
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a typically hydrophobic payload to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times on a HIC column.
-
Sample Preparation: The ADC sample is prepared in a high-salt mobile phase to promote hydrophobic interactions with the column stationary phase.
-
Chromatography: The sample is injected onto a HIC column (e.g., Butyl-NPR). A reverse salt gradient (e.g., from high to low ammonium sulfate concentration) is used for elution.
-
Detection: The eluting species are monitored by UV absorbance at 280 nm.
-
Data Analysis: The resulting chromatogram shows distinct peaks corresponding to different drug-loaded species. The peak area for each species is integrated. The average DAR is calculated by taking the weighted average of the DAR value for each peak, normalized to the total peak area.
Visualizing ADC Principles and Workflows
Diagrams are essential for conceptualizing the complex biological and chemical processes involved in ADC function and development.
References
- 1. purepeg.com [purepeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. abzena.com [abzena.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. purepeg.com [purepeg.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. iphasebiosci.com [iphasebiosci.com]
A Comprehensive Technical Guide to the Safety and Handling of Cbz-NH-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safe handling, storage, and disposal of Cbz-NH-PEG3-C2-acid, a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from product data sheets and the SDS of the closely related compound, Amino-PEG3-C2-acid, to establish a robust safety protocol.
Compound Identification and Properties
This compound is a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The hydrophilic PEG3 spacer enhances solubility, a valuable property in bioconjugation and drug development.
Table 1: Physicochemical and Storage Data for this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1310327-18-4 | [1][2] |
| Molecular Formula | C17H25NO7 | [1][2] |
| Molecular Weight | 355.38 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid/viscous liquid | [2] |
| Purity | Typically ≥98% | [1] |
| Storage (Pure Form) | -20°C for up to 3 years | [2][3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [2] |
| Hygroscopicity | PEG compounds are generally hygroscopic and should be protected from moisture. | [4] |
Hazard Identification and Precautionary Measures
As no specific toxicological data for this compound is publicly available, the hazard assessment is based on the GHS classification of the structurally similar compound, Amino-PEG3-C2-acid (CAS 784105-33-5).[5] Researchers should handle this compound with the assumption that it presents similar hazards.
Table 2: GHS Hazard Classification (Based on Analogue)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for Amino-PEG3-C2-acid.[5]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[5]
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, gas, mist, or vapors.[5]
Experimental Protocols: Safe Handling and Use
Adherence to a strict protocol is essential to minimize risk. The following workflow outlines the key stages of handling this compound in a research setting.
Caption: Safe Handling Workflow for this compound
Receiving and Storage
Upon receipt, inspect the container for damage. The compound should be stored in a tightly sealed container in a dry, well-ventilated place at -20°C for long-term stability.[2][3]
Preparation for Use
Before use, the container should be allowed to warm to room temperature before opening to prevent condensation, as PEG compounds can be hygroscopic.[4] If the material has become entrapped in the vial's seal, briefly centrifuge the vial to collect all contents at the bottom.[1]
Weighing and Solution Preparation
All weighing and solution preparation should be conducted in a chemical fume hood. When preparing stock solutions, use a dry, high-purity solvent such as DMSO.[2][4] Once prepared, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles and to minimize moisture exposure.[2]
Emergency Procedures
First Aid Measures
These measures are based on the SDS for Amino-PEG3-C2-acid and should be followed in case of exposure.[5]
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Spill and Leak Response
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[5] Wear full PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Prevent the spill from entering drains or waterways.[5]
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[2] The Cbz protecting group is stable under mildly acidic and basic conditions but can be cleaved by methods such as catalytic hydrogenolysis.[4]
-
Incompatibilities: Avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Disposal Considerations
All waste materials, including empty containers, contaminated absorbents, and unused product, should be disposed of as hazardous chemical waste.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG3-C2-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and pharmacokinetic properties.[4]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG3-C2-acid linker. This linker features a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, allowing for sequential conjugation to a warhead (POI ligand) and an E3 ligase ligand.
Key Components of a PROTAC
A PROTAC molecule is comprised of three key components: a warhead, a linker, and an E3 ligase ligand. The strategic combination of these elements is crucial for the successful degradation of the target protein.
Caption: Key components of a PROTAC molecule.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, which is then recognized and degraded by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthesis Workflow
The synthesis of a PROTAC using the this compound linker generally follows a three-step process:
-
Amide Coupling: The carboxylic acid of the linker is coupled to an amine-functionalized "warhead" (ligand for the protein of interest).
-
Cbz Deprotection: The Cbz protecting group on the linker is removed to expose the terminal amine.
-
Final Amide Coupling: The newly exposed amine is coupled to a carboxylic acid-functionalized E3 ligase ligand.
Caption: Workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Amide Coupling of this compound Linker to an Amine-Functionalized Warhead
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing warhead using HATU as a coupling agent.
Materials:
-
This compound linker
-
Amine-functionalized warhead
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the this compound linker (1.0 equivalent) and the amine-functionalized warhead (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected PROTAC intermediate.
Protocol 2: Cbz Deprotection of the PROTAC Intermediate
This protocol describes the removal of the Cbz protecting group via hydrogenolysis.
Materials:
-
Cbz-protected PROTAC intermediate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected PROTAC intermediate in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the amine-terminated PROTAC intermediate. This intermediate is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to an E3 Ligase Ligand
This protocol is identical to Protocol 1 but uses the amine-terminated PROTAC intermediate and a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Amine-terminated PROTAC intermediate
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Argon or Nitrogen gas
Procedure:
-
Follow the same procedure as outlined in Protocol 1 , substituting the this compound linker with the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and the amine-functionalized warhead with the amine-terminated PROTAC intermediate (1.1 equivalents).
-
After purification, characterize the final PROTAC molecule by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[1]
Table 1: Representative Degradation Data for an Androgen Receptor (AR) PROTAC
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| LNCaP | 24 | 5.2 | >95 |
| VCaP | 24 | 8.7 | >95 |
Note: This is illustrative data for a representative AR PROTAC and may not reflect the exact values for a PROTAC synthesized with the this compound linker.
Table 2: Representative Degradation Data for an Estrogen Receptor (ERα) PROTAC
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCF-7 | 18 | 1.8 | ~90 |
| T-47D | 18 | 2.5 | ~85 |
Note: This is illustrative data for a representative ERα PROTAC and may not reflect the exact values for a PROTAC synthesized with the this compound linker.[5]
Western Blot Protocol for Determining Protein Degradation
Objective: To quantify the degradation of the target protein after treatment with the synthesized PROTAC.
Materials:
-
PROTAC-treated cell lysates
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with varying concentrations of the PROTAC for a specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Signaling Pathway Example: Androgen Receptor (AR) Signaling
PROTACs are being developed to target key drivers of cancer, such as the Androgen Receptor in prostate cancer. Degradation of AR by a PROTAC can disrupt downstream signaling pathways that promote tumor growth.
Caption: Androgen Receptor signaling pathway and the point of intervention for an AR-targeting PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Cbz-NH-PEG3-C2-acid to a Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs.[1][2][3] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[2][4]
This document provides a detailed protocol for the covalent conjugation of Cbz-NH-PEG3-C2-acid, a heterobifunctional PEG linker, to primary amine groups on a protein. The terminal carboxyl group of the PEG linker is activated using the well-established carbodiimide crosslinker chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation creates a more stable NHS ester intermediate that efficiently reacts with primary amines (e.g., the ε-amino group of lysine residues) on the protein to form a stable amide bond.[5][][7] A two-step conjugation procedure is described to minimize the risk of undesirable protein-protein cross-linking.[5][8]
Reaction Chemistry
The conjugation process involves two key steps:
-
Activation of this compound: The carboxylic acid group on the PEG linker is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This reaction is typically performed in a slightly acidic buffer (pH 6.0) to optimize the activation.
-
Conjugation to the Protein: The activated PEG-NHS ester is then reacted with the target protein in a slightly basic buffer (pH 7.2-8.5) to facilitate the nucleophilic attack by the primary amine groups on the protein, resulting in the formation of a stable amide linkage.
Materials and Reagents
-
Target Protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Dialysis or Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is designed to minimize protein-protein cross-linking by activating the PEG linker in a separate step before introducing it to the protein.
Step 1: Activation of this compound
-
Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use as EDC is susceptible to hydrolysis.[9]
-
Dissolve PEG Linker: Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10-50 mM).
-
Activate PEG Linker: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved PEG linker. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the PEG linker.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Protein
-
Prepare Protein: Dissolve the target protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and activation byproducts, the activated PEG linker can be purified using a desalting column equilibrated with Conjugation Buffer. This step is crucial for preventing unwanted side reactions.
-
Combine Activated PEG and Protein: Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein should be optimized for the specific protein and desired degree of PEGylation. A starting point is typically a 5-20 fold molar excess of the PEG linker.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. This will react with any remaining activated PEG linker. Incubate for 30 minutes at room temperature.
Step 3: Purification of the PEGylated Protein
-
Remove Excess Reagents: Purify the PEGylated protein from unreacted PEG linker and other reaction components using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the PEG linker.
Protocol 2: Characterization of the PEGylated Protein
The extent of PEGylation needs to be determined to ensure product consistency and efficacy.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC-HPLC can be used to separate and quantify the different PEGylated species (mono-, di-, multi-PEGylated) as well as any remaining unmodified protein.
-
Mass Spectrometry (MS): Mass spectrometry provides the most accurate determination of the molecular weight of the PEGylated protein and can confirm the degree of PEGylation.[1]
Data Presentation: Summary of Key Experimental Parameters
| Parameter | Recommended Range | Purpose |
| Activation Step | ||
| PEG Linker Concentration | 10-50 mM | To ensure sufficient concentration for activation. |
| EDC:PEG Molar Ratio | 2:1 to 5:1 | To activate the carboxyl group of the PEG linker. |
| NHS:PEG Molar Ratio | 5:1 to 10:1 | To form a more stable amine-reactive intermediate. |
| Activation Time | 15-30 minutes | To allow for the formation of the NHS ester. |
| Activation pH | 6.0 | Optimal pH for EDC/NHS activation.[8] |
| Conjugation Step | ||
| Protein Concentration | 1-10 mg/mL | To ensure an effective concentration for conjugation. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | To control the degree of PEGylation. |
| Conjugation Time | 2 hours to overnight | To allow for the reaction between the activated PEG and the protein. |
| Conjugation pH | 7.2-8.5 | Optimal pH for the reaction of NHS esters with primary amines. |
| Quenching Reagent | 20-50 mM Tris or Glycine | To stop the reaction and consume excess activated PEG. |
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
Caption: Reaction pathway for EDC/NHS mediated PEGylation of a protein.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. peptide.com [peptide.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Cbz-NH-PEG3-C2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Cbz-NH-PEG3-C2-acid is a bifunctional linker that offers several advantageous properties for ADC development.
This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into an ADC, followed by characterization and in vitro evaluation.
Application Notes: The Role of this compound in ADCs
This compound is a heterobifunctional linker featuring a carboxylic acid for conjugation to an antibody and a Cbz-protected amine for attachment to a drug payload. The short polyethylene glycol (PEG) spacer (PEG3) imparts beneficial physicochemical properties to the resulting ADC.
Key Features and Advantages:
-
Hydrophilicity: The PEG3 spacer is hydrophilic, which can help to mitigate the hydrophobicity of the cytotoxic payload. This improved solubility can reduce the propensity for ADC aggregation, a common challenge in ADC manufacturing and formulation that can lead to immunogenicity and altered pharmacokinetic profiles.[1][2]
-
Biocompatibility: PEG is a well-established, biocompatible polymer that is non-toxic and has low immunogenicity, making it an ideal component for therapeutic agents.[2]
-
Defined Spacer Length: As a discrete PEG linker, this compound provides a precise and uniform spacer length between the antibody and the drug. This uniformity is crucial for producing homogeneous ADCs with consistent properties, which is a significant advantage over polydisperse PEG linkers.
-
Bifunctional Reactivity: The terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) for covalent attachment to primary amines, such as the lysine residues on the surface of a monoclonal antibody.[1] The Cbz-protected amine allows for the subsequent conjugation of a payload after deprotection.
-
Improved Pharmacokinetics: While the PEG3 chain is relatively short, PEGylation, in general, is known to increase the hydrodynamic radius of proteins. This can lead to reduced renal clearance and a prolonged plasma half-life of the ADC, potentially increasing its accumulation in tumor tissue.[2]
Structural Components and Their Functions:
| Component | Structure | Function |
| Carbobenzyloxy (Cbz) | C7H7O2- | A common amine protecting group, stable to a range of reaction conditions and readily removable by catalytic hydrogenation.[1] |
| PEG3 Spacer | -(CH2CH2O)3- | A short, hydrophilic polyethylene glycol chain that enhances solubility and biocompatibility.[1][2] |
| C2-Acid | -CH2CH2COOH | A terminal carboxylic acid that serves as the attachment point for the antibody via amide bond formation.[1] |
Experimental Protocols
The following protocols provide a general framework for the development of an ADC using the this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, temperature) may be necessary for different antibodies and payloads.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug (containing a suitable reactive group, e.g., an amine) to the this compound linker.
Workflow for Drug-Linker Synthesis:
Caption: Workflow for the synthesis of the drug-linker conjugate.
Materials:
-
This compound
-
Cytotoxic drug with a primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Cbz Deprotection of the Linker: a. Dissolve this compound in a suitable solvent such as methanol. b. Add 10% Pd/C catalyst (typically 10-20% by weight of the linker). c. Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 2-4 hours. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the filter cake with methanol. f. Concentrate the filtrate under reduced pressure to obtain the deprotected linker (NH2-PEG3-C2-acid).
-
Activation of the Cytotoxic Drug (if it contains a carboxylic acid): a. This step is an alternative to step 1 if the drug has a carboxylic acid and the linker's amine is to be used for conjugation after deprotection. b. Dissolve the cytotoxic drug in anhydrous DMF. c. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. d. Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated drug.
-
Conjugation of the Drug to the Deprotected Linker: a. Dissolve the deprotected linker (NH2-PEG3-C2-acid) and the activated drug (from step 2) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the reaction mixture. c. Stir the reaction at room temperature overnight, protected from light. d. Monitor the reaction progress by LC-MS.
-
Purification of the Drug-Linker Conjugate: a. Upon completion of the reaction, dilute the mixture with a small amount of water. b. Purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final drug-linker product as a solid. d. Characterize the final product by LC-MS and NMR.
Protocol 2: Conjugation of the Drug-Linker to the Monoclonal Antibody
This protocol outlines the attachment of the purified drug-linker to the lysine residues of the monoclonal antibody.
Workflow for ADC Synthesis and Purification:
Caption: General workflow for ADC synthesis and purification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Purified drug-linker conjugate with a terminal carboxylic acid
-
EDC and NHS
-
Reaction Buffer (e.g., 50 mM borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Desalting columns or tangential flow filtration (TFF) system
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the reaction buffer using a desalting column or TFF to remove any amine-containing buffer components. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Activation of the Drug-Linker: a. Immediately before use, dissolve the drug-linker conjugate in anhydrous DMSO to a concentration of 10-20 mM. b. In a separate vial, dissolve EDC (1.5 eq to the drug-linker) and NHS (1.2 eq to the drug-linker) in anhydrous DMSO. c. Add the EDC/NHS solution to the drug-linker solution and incubate for 15-30 minutes at room temperature to form the NHS-ester activated drug-linker.
-
Conjugation Reaction: a. Add the desired molar excess of the activated drug-linker solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized. b. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or TFF. b. The final ADC should be in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the antibody. The DAR is calculated using the Beer-Lambert law by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The average DAR is calculated from the peak areas of the different DAR species.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced (light and heavy chains) ADC provides the most accurate DAR determination.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
Illustrative Data for a PEGylated ADC (Example):
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | 3.8 |
| Monomer Purity | SEC-HPLC | >98% |
| Aggregates | SEC-HPLC | <2% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
| Note: This data is illustrative for a typical PEGylated ADC and should be determined experimentally for an ADC constructed with this compound. |
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. b. Remove the old medium from the cells and add the ADC/antibody dilutions. Include untreated cells as a control. c. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Add the solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Illustrative Cytotoxicity Data (Example):
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | Positive | ADC | 5.2 |
| Unconjugated mAb | >1000 | ||
| Cell Line B | Negative | ADC | >1000 |
| Note: This data is for illustrative purposes and the actual IC50 values will depend on the antibody, payload, and cell line used. |
Conclusion
This compound is a versatile and valuable linker for the development of antibody-drug conjugates. Its defined length, hydrophilicity, and bifunctional nature allow for the synthesis of more homogeneous and potentially more effective ADCs. The protocols provided herein offer a comprehensive guide for researchers to incorporate this linker into their ADC development programs. As with any ADC development, careful optimization and thorough characterization are essential to achieve a therapeutic candidate with the desired properties.
References
Application Notes and Protocols: EDC/NHS Coupling Reaction with Cbz-NH-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient and stable conjugation of molecules is a cornerstone of modern drug development, diagnostics, and proteomics. The formation of a covalent amide bond between a carboxylic acid and a primary amine is a widely utilized strategy. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, provides a robust method for this transformation.[1][2][3] This "zero-length" crosslinking approach is highly efficient and results in a stable amide linkage.[4]
This application note provides a detailed protocol for the coupling of Cbz-NH-PEG3-C2-acid, a versatile bifunctional linker, to a primary amine-containing molecule using EDC/NHS chemistry. The Cbz (carboxybenzyl) protecting group offers stability, while the polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[4][5] The terminal carboxylic acid is activated by EDC/NHS to form a reactive NHS ester, which then readily couples with a primary amine.[2][6] This linker is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][7][8][9]
Chemical Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two principal steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][4][10]
-
Formation of a Stable NHS Ester and Amine Reaction: To improve the efficiency of the reaction and prevent hydrolysis of the unstable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[2][3][10] This amine-reactive ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[4][6]
Caption: EDC/NHS Coupling Reaction Mechanism.
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of this compound to a primary amine-containing molecule.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
-
Reaction vials and standard laboratory equipment
Protocol
Step 1: Activation of this compound with EDC/NHS
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mM.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. A typical concentration is 100 mM for each.
-
-
Activation Reaction:
-
In a reaction vial, add the dissolved this compound.
-
Add an equimolar or slight excess (1.1-1.5 equivalents) of both EDC and NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[11][12] The activation reaction is most efficient at a pH between 4.5 and 7.2.[11][12][13]
-
Step 2: Coupling of Activated Linker to the Amine-Containing Molecule
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule.
-
Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. A molar ratio of 5-20 fold excess of the activated linker to the amine is recommended to ensure efficient coupling.
-
The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH between 7 and 8.[11][12][13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by a suitable purification method. For proteins, size-exclusion chromatography (desalting column) is often effective.[11] For smaller molecules, reversed-phase HPLC may be necessary.
-
Experimental Workflow
Caption: Experimental Workflow for EDC/NHS Coupling.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data and recommended ranges for the EDC/NHS coupling of this compound. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Reactant Concentrations | ||
| This compound | 1-10 mM | Higher concentrations can improve reaction kinetics. |
| Amine-containing Molecule | 0.1-5 mg/mL (for proteins) | Dependent on the specific molecule and its solubility. |
| EDC | 2-10 mM | Use fresh solutions as EDC is susceptible to hydrolysis.[1] |
| NHS/Sulfo-NHS | 5-25 mM | Higher concentrations of NHS do not always lead to better efficiency.[14][15] |
| Molar Ratios | ||
| [EDC] : [Carboxylic Acid] | 1.1:1 to 2:1 | A slight excess of EDC is typically used. |
| [NHS] : [Carboxylic Acid] | 1.1:1 to 2:1 | To efficiently convert the O-acylisourea intermediate. |
| [Activated Linker] : [Amine] | 5:1 to 20:1 | A significant excess of the linker drives the reaction to completion. |
| Reaction Conditions | ||
| Activation pH | 4.7 - 6.0 | MES buffer is a common choice.[2] |
| Coupling pH | 7.2 - 8.0 | PBS or borate buffers are suitable. Avoid amine-containing buffers like Tris.[12] |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate. |
| Coupling Time | 2 hours to overnight | Longer incubation at 4°C can improve yields for sensitive molecules. |
| Temperature | Room Temperature (20-25°C) or 4°C | |
| Quenching | ||
| Quenching Agent | Tris or Hydroxylamine | Final concentration of 20-50 mM. |
| Quenching Time | 15 minutes | |
| Expected Yield | 40-70% | Highly dependent on the specific reactants and optimization of conditions. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Prepare fresh solutions immediately before use. Store reagents desiccated at -20°C.[11][12] |
| Suboptimal pH | Ensure the activation step is performed at pH 4.7-6.0 and the coupling step at pH 7.2-8.0. | |
| Presence of competing nucleophiles | Use amine-free buffers for the reaction. | |
| Hydrolysis of activated linker | Add the activated linker to the amine solution immediately after the activation step. | |
| Precipitation of Reactants | Poor solubility | Increase the volume of the reaction mixture or add a co-solvent like DMF or DMSO. |
| Non-specific Binding | Insufficient quenching | Ensure complete quenching of unreacted NHS esters. |
| Loss of Biological Activity | Harsh reaction conditions | Reduce the molar excess of the linker, shorten the reaction time, or perform the reaction at 4°C. |
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Peptide Modification using Cbz-NH-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG3-C2-acid is a bifunctional linker molecule widely employed in bioconjugation and peptide chemistry. Its structure features a carboxybenzyl (Cbz)-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This arrangement allows for the sequential and controlled modification of peptides, making it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the functionalization of nanoparticles.[1]
The PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid can be readily coupled to free amine groups on a peptide.[1] The Cbz protecting group provides stability during this initial coupling and can be selectively removed under specific conditions to reveal a new primary amine, which can then be used for further conjugation.[1]
These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide modification, along with methods for characterization of the final conjugate.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H25NO7 | [2] |
| Molecular Weight | 355.38 g/mol | [2] |
| Appearance | Viscous Liquid | [2] |
| Storage Conditions | -18°C for long-term storage, protect from light | [2] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound to a Peptide
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine (e.g., the N-terminus or the side chain of a lysine residue) of a peptide in solution.
Materials:
-
Peptide with a free amine group
-
This compound
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO.
-
Linker and Coupling Agent Preparation: In a separate vial, dissolve this compound (1.2 equivalents relative to the peptide) in anhydrous DMF.
-
Activation of Carboxylic Acid (Option A - EDC/NHS):
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of this compound.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
-
Activation of Carboxylic Acid (Option B - HBTU/DIPEA):
-
Add HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution of this compound.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Coupling Reaction:
-
Add the activated linker solution to the dissolved peptide.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the crude peptide-linker conjugate by reverse-phase HPLC (RP-HPLC).
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions containing the desired product and lyophilize to obtain the purified conjugate.
-
-
Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the linker.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Peptide Purity | >95% |
| Equivalents of Linker | 1.2 |
| Equivalents of Coupling Reagents | 1.2 - 1.5 |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 80% |
| Final Purity (after HPLC) | >98% |
Protocol 2: Solid-Phase Coupling of this compound to a Resin-Bound Peptide
This protocol outlines the conjugation of this compound to the N-terminus of a peptide synthesized on a solid support (e.g., Rink amide resin).
Materials:
-
Peptide-bound resin with a deprotected N-terminal amine
-
This compound
-
Coupling agents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA) or Dicyclohexylcarbodiimide (DCC) and N-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in anhydrous DMF for 30 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the coupling solution to the resin.
-
Shake the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide-linker conjugate by RP-HPLC as described in Protocol 1.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Resin Loading | 0.1 - 0.5 mmol/g |
| Equivalents of Linker | 3 |
| Equivalents of Coupling Reagents | 3 - 6 |
| Coupling Time | 2 - 4 hours |
| Cleavage Time | 2 - 3 hours |
| Typical Yield (crude) | >90% |
| Final Purity (after HPLC) | >95% |
Protocol 3: Cbz Deprotection of the Peptide-Linker Conjugate
This protocol describes the removal of the Cbz protecting group to expose a primary amine for subsequent modification.
Materials:
-
Purified Cbz-protected peptide-linker conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) supply or a hydrogen transfer reagent (e.g., ammonium formate)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide-linker conjugate in MeOH or EtOH.
-
Addition of Catalyst: Add Pd/C catalyst (typically 10-20% by weight of the peptide conjugate) to the solution.
-
Hydrogenolysis:
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (at atmospheric pressure or slightly above) and stir the reaction mixture vigorously.
-
Alternatively, for transfer hydrogenolysis, add ammonium formate (5-10 equivalents) and stir at room temperature or with gentle heating.
-
-
Reaction Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional solvent (MeOH or EtOH).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide conjugate.
-
-
Purification and Characterization:
-
If necessary, purify the deprotected peptide by RP-HPLC.
-
Confirm the removal of the Cbz group by mass spectrometry (a decrease in mass of 134.05 Da).
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Catalyst Loading | 10 - 20% (w/w) |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >95% |
| Final Purity (after HPLC) | >98% |
Characterization Data
The successful conjugation and deprotection should be confirmed by analytical techniques.
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide at each stage of the modification. A shift in the retention time is expected after the addition of the this compound linker and again after the removal of the Cbz group.
| Sample | Typical Retention Time (min) | Purity (%) |
| Unmodified Peptide | 10.5 | >98 |
| Cbz-Peptide-Linker Conjugate | 15.2 | >95 (after purification) |
| Deprotected Peptide-Linker Conjugate | 12.8 | >98 (after purification) |
Note: Retention times are illustrative and will vary depending on the peptide sequence, column, and gradient conditions.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the products by comparing the observed molecular weight with the theoretical mass.
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference |
| Unmodified Peptide | [Example: 2000.0] | 2000.1 | - |
| Cbz-Peptide-Linker Conjugate | [Example: 2355.4] | 2355.5 | +355.4 |
| Deprotected Peptide-Linker Conjugate | [Example: 2221.3] | 2221.4 | -134.1 |
Note: Theoretical masses are illustrative and should be calculated for the specific peptide sequence.
Conclusion
This compound is a versatile and efficient linker for peptide modification. The protocols provided herein offer a framework for its successful application in both solution-phase and solid-phase synthesis. Careful monitoring of the reaction progress and thorough characterization of the products are essential for obtaining high-quality peptide conjugates for research and drug development.
References
Application Notes: Cbz-NH-PEG3-C2-acid Linker in Targeted Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cbz-NH-PEG3-C2-acid in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, Cbz-NH-PEG3-C2-acid, is a versatile tool in the development of targeted cancer therapies. Its unique structure, featuring a carboxybenzyl (Cbz)-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise conjugation of therapeutic agents to targeting moieties. This strategic design is pivotal in the construction of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of personalized medicine in oncology.
The Cbz-protected amine serves as a latent attachment point for a potent therapeutic payload, which can be revealed under specific chemical conditions. The terminal carboxylic acid allows for stable amide bond formation with a targeting ligand, such as a monoclonal antibody or a small molecule that recognizes cancer-specific antigens. The hydrophilic PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugate, contributing to improved pharmacokinetic properties.
Application Note 1: this compound in the Synthesis of PROTACs for Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.
The this compound linker is instrumental in the modular synthesis of PROTACs. The carboxylic acid end can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). Following this, the Cbz protecting group on the amine can be removed to allow for the attachment of a ligand for the cancer-associated protein of interest. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Quantitative Data for a Representative PEG-Linked PROTAC
While specific data for a PROTAC synthesized with this compound is not publicly available, the following table presents data from a study on a PROTAC targeting the oncogenic kinase BCR-ABL in Chronic Myeloid Leukemia (CML), which utilized a PEG linker. This data illustrates the typical efficacy of such constructs.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.3595 | [1] |
| Lys-PEG1-Dasa | BCR-ABL | K562 | 0.5304 | [1] |
| Leu-PEG1-Dasa | BCR-ABL | K562 | 0.4326 | [1] |
| Phe-PEG1-Dasa | BCR-ABL | K562 | 0.4687 | [1] |
This table presents data for PROTACs with a single PEG unit to demonstrate the potency of such molecules. The specific linker used was not this compound, but the data is representative of the application.
Experimental Protocol: Synthesis of a Generic PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) (1.0 eq). Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Cbz Deprotection
-
Hydrogenolysis: Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol. Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS until the Cbz group is completely removed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate to obtain the deprotected amine.
Step 3: Coupling of the Target Protein Ligand
-
Activation of Ligand: If the target protein ligand has a carboxylic acid, activate it separately using HATU and DIPEA in DMF, as described in Step 1.1.
-
Final Coupling: Add the deprotected amine from Step 2 to the activated target protein ligand. Stir at room temperature until the reaction is complete.
-
Final Purification: Perform an aqueous work-up and purify the final PROTAC molecule using preparative HPLC to achieve high purity.
Signaling Pathway and Workflow
Caption: Mechanism of PROTAC-mediated protein degradation.
Application Note 2: this compound in the Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC.
This compound can be used to synthesize ADCs with a stable amide linkage. The carboxylic acid end of the linker is conjugated to a free amine on the antibody, such as a lysine residue. The Cbz-protected amine, after deprotection, is then coupled to a cytotoxic payload that has a suitable reactive group. The PEG3 spacer helps to improve the solubility and reduce aggregation of the final ADC. This type of linker can be designed to be either non-cleavable or to incorporate a cleavable moiety for controlled drug release within the tumor microenvironment or inside cancer cells.
Quantitative Data for a Representative HER2-Targeting ADC with a PEG Linker
The following table presents in vitro cytotoxicity data for an affibody-based drug conjugate targeting HER2, which incorporates a PEG linker. While not the exact this compound, this data is illustrative of the potency of such targeted therapies.
| Cell Line | HER2 Expression | Conjugate | IC50 (nM) | Reference |
| NCI-N87 | High | ZHER2-PEG10K-MMAE | 20.3 | |
| BT-474 | High | ZHER2-PEG10K-MMAE | 21.6 | |
| MCF-7 | Low | ZHER2-PEG10K-MMAE | >1000 | |
| PC-3 | Negative | ZHER2-PEG10K-MMAE | >1000 |
This table demonstrates the target-specific cytotoxicity of a PEG-linked drug conjugate. The specific linker used was not this compound, but the data is representative of the application.
Experimental Protocol: Synthesis of a Generic ADC using this compound
This protocol provides a general workflow for ADC synthesis.
Step 1: Preparation of the Drug-Linker Moiety
-
Cbz Deprotection: Remove the Cbz protecting group from this compound via hydrogenolysis as described in the PROTAC protocol (Step 2).
-
Payload Conjugation: Activate the cytotoxic payload (containing a carboxylic acid) with a coupling agent like HATU and a base like DIPEA. Add the deprotected linker-amine to the activated payload and stir until the reaction is complete. Purify the drug-linker conjugate.
Step 2: Antibody Modification (if necessary)
-
For site-specific conjugation, engineered antibodies with specific conjugation sites (e.g., engineered cysteines or unnatural amino acids) may be used. For conjugation to lysine residues, the antibody may be used directly.
Step 3: Conjugation of Drug-Linker to the Antibody
-
Activation of Linker: Activate the carboxylic acid of the purified drug-linker from Step 1 using a water-soluble carbodiimide such as EDC, along with N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation Reaction: Add the activated drug-linker to a solution of the antibody in a suitable buffer (e.g., PBS at a slightly basic pH). The reaction is typically carried out at 4°C for several hours or overnight.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and unconjugated antibody. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Step 4: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC in cell-based assays using cancer cell lines with varying levels of target antigen expression.
Workflow and Cellular Fate
Caption: Cellular uptake and mechanism of action of an ADC.
References
Troubleshooting & Optimization
Technical Support Center: Cbz Deprotection of PEGylated Compounds
Welcome to the technical support center for challenges related to the Carboxybenzyl (Cbz) deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common issues encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection, and which is most suitable for PEGylated compounds?
The two most prevalent methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[1][2][3]
-
Catalytic Hydrogenolysis : This is the most common and generally mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1][4] It is often preferred for its clean reaction profile, yielding toluene and carbon dioxide as byproducts.[1] For PEGylated compounds, this method is widely used, but the polymer chain can sometimes interfere with the catalyst's activity.
-
Acid-Mediated Deprotection : Strong acids such as HBr in acetic acid, or various HCl solutions can also cleave the Cbz group.[2] This method is an alternative when catalytic hydrogenolysis is not feasible, for instance, if the molecule contains other functional groups susceptible to reduction.[1][2] However, the acidic conditions might affect acid-labile functionalities within the PEGylated molecule.[5]
The choice of method depends on the overall structure of the PEGylated compound, including the presence of other protecting groups and sensitive functional moieties.
Q2: My Cbz deprotection reaction is incomplete. What are the potential causes and solutions?
Incomplete deprotection is a frequent issue, especially with large PEGylated substrates. The primary causes include catalyst inefficiency, steric hindrance, and suboptimal reaction conditions.
Troubleshooting Incomplete Deprotection
-
Catalyst Activity : The palladium catalyst may be old, of low quality, or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Steric Hindrance : The PEG chain can physically block the catalyst from accessing the Cbz group, particularly with high molecular weight PEGs. Increasing the reaction time or temperature may help overcome this.[6]
-
Insufficient Hydrogen : If using H₂ gas, ensure proper purging of the reaction vessel and maintain a positive pressure of hydrogen. For transfer hydrogenation, the hydrogen donor may be depleted.
-
Solvent Issues : The solubility of the PEGylated compound is critical. The reaction solvent must fully dissolve the substrate to allow for efficient interaction with the catalyst.
For a more detailed guide, please refer to the troubleshooting section on Incomplete Cbz Deprotection .
Q3: I'm observing unexpected side products after the deprotection reaction. What could they be?
Side products can arise from various unintended reactions. Common culprits include:
-
PEG Chain Degradation : While generally stable, under harsh acidic or oxidative conditions, the polyether backbone of PEG can undergo cleavage.
-
Cleavage of Other Protecting Groups : If your compound contains other protecting groups, they may not be fully orthogonal to the Cbz deprotection conditions. For example, very harsh acidic conditions used for Cbz removal can also cleave Boc groups.[1]
-
Catalyst-Mediated Side Reactions : The palladium catalyst can sometimes catalyze other reductions if the molecule contains susceptible functional groups like alkenes or alkynes.[7]
Careful selection of deprotection conditions and thorough analysis of the product mixture (e.g., by LC-MS) are essential to identify and mitigate the formation of side products.
Troubleshooting Guides
Problem 1: Incomplete Cbz Deprotection
This is one of the most common challenges faced during the synthesis of PEGylated molecules. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.
Decision Tree for Troubleshooting
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Quantitative Parameters for Optimization
For challenging deprotections, systematically optimizing parameters is key. The following table provides typical ranges for hydrogenolysis reactions.
| Parameter | Standard Range | Optimized Range for PEGylated Compounds | Rationale & Notes |
| Catalyst Loading (10% Pd/C) | 10-20% (w/w) | 20-100% (w/w) | Higher loading can overcome steric hindrance from the PEG chain and potential catalyst poisoning. |
| Temperature | Room Temp. | 40 - 80°C | Increased temperature can enhance reaction rates, but monitor for side reactions.[6] |
| H₂ Pressure | 1 atm (balloon) | 1 - 4 bar (50 psi) | Higher pressure increases hydrogen concentration in the solution, accelerating the reaction.[7] |
| Reaction Time | 2-16 hours | 12 - 48 hours | PEGylated substrates often require longer reaction times for complete conversion.[1] |
| Solvent | MeOH, EtOH | MeOH, EtOH, THF, Dioxane, or mixtures | Solvent choice is critical for substrate solubility. Protic solvents are generally preferred for hydrogenolysis. |
Problem 2: Catalyst Poisoning and Deactivation
Catalyst deactivation can lead to stalled or incomplete reactions. PEGylated compounds may contain functional groups or impurities that act as catalyst poisons.
Common Causes and Solutions
-
Sulfur-containing residues : If your molecule contains thiols or thioethers (e.g., from cysteine residues), these can irreversibly poison palladium catalysts.
-
Solution : Consider using a sulfur-resistant catalyst or a different deprotection method, such as acid-mediated cleavage.[2]
-
-
Adsorption of PEG : The PEG chain itself can adsorb onto the catalyst surface, blocking active sites.[6]
-
Solution : Washing the catalyst with solvent between injections in a flow chemistry setup can help regenerate it.[6] Using a higher catalyst loading can also compensate for this effect.
-
Problem 3: Difficult Work-up and Purification
The high water solubility and amphiphilic nature of PEGylated compounds can complicate the removal of the catalyst and purification of the final product.
Recommended Procedures
-
Catalyst Removal :
-
Filtration : Dilute the reaction mixture with a solvent that ensures the product is fully dissolved. Filter through a pad of Celite® to remove the palladium on carbon. Repeat the filtration if necessary to remove all fine black particles.
-
Centrifugation : For smaller scale reactions, centrifugation followed by careful decanting of the supernatant can be effective.
-
-
Product Purification :
-
Precipitation : The deprotected product, now a free amine, can often be precipitated as a salt (e.g., hydrochloride or trifluoroacetate) by adding a non-polar solvent like diethyl ether or MTBE.
-
Size Exclusion Chromatography (SEC) : This is a powerful technique for purifying polymers and separating the desired product from smaller impurities.
-
Reverse-Phase HPLC : Preparative RP-HPLC is often necessary to achieve high purity, especially for pharmaceutical applications.
-
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
This protocol provides a standard starting point for the hydrogenolysis of a Cbz-protected, PEGylated amine.
Caption: General experimental workflow for Cbz deprotection via hydrogenolysis.
Methodology:
-
Dissolution : Dissolve the Cbz-protected PEGylated compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF) to a concentration of 0.05-0.1 M.
-
Catalyst Addition : To the solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 10-30% by weight relative to the substrate).
-
Hydrogenation : Securely seal the reaction vessel. Purge the vessel by evacuating and backfilling with nitrogen (3 times) and then with hydrogen (3 times). Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) at room temperature.
-
Monitoring : Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up : Once the reaction is complete, carefully purge the vessel with nitrogen. Dilute the mixture with additional solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the same solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as required.
Protocol 2: Cbz Deprotection using Acidolysis (HCl in Dioxane)
This method is an alternative for substrates that are incompatible with catalytic hydrogenation.[2]
Methodology:
-
Dissolution : Dissolve the Cbz-protected PEGylated compound (1 equivalent) in a minimal amount of a suitable co-solvent like dichloromethane (DCM) or ethyl acetate if necessary.
-
Acid Addition : Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product will be the hydrochloride salt.
-
Purification : The crude salt can be purified by precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether) or by chromatography.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tdcommons.org [tdcommons.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Cbz-NH-PEG3-C2-acid Coupling
Welcome to the technical support center for the successful coupling of Cbz-NH-PEG3-C2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to an amine-containing molecule?
A1: The coupling of this compound to a primary or secondary amine involves the formation of a stable amide bond. This is achieved by activating the terminal carboxylic acid group of the PEG linker, making it susceptible to nucleophilic attack by the amine.[1][2] The Cbz (carboxybenzyl) group protects the amine end of the PEG linker during this process.
Q2: Which coupling reagents are recommended for this reaction?
A2: Several classes of coupling reagents can be used, with the choice often depending on the scale of the reaction, the sensitivity of the substrates, and the desired reaction conditions (aqueous vs. organic solvent). The most common are:
-
Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). EDC is water-soluble and often preferred for bioconjugation in aqueous buffers.[2][3]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient, especially for sterically hindered couplings.[4]
-
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent known for its high reactivity and low risk of racemization.[4]
Q3: Why is an additive like NHS or HOBt often used with carbodiimides?
A3: Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides like EDC to increase coupling efficiency and minimize side reactions.[5][6] The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with NHS or HOBt to form a more stable active ester. This two-step process is beneficial because the active ester is less susceptible to hydrolysis in aqueous solutions and less prone to rearranging into an unreactive N-acylurea byproduct.[6][7]
Q4: What are the optimal pH conditions for EDC/NHS coupling?
A4: EDC/NHS coupling is a pH-dependent, two-step process:
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. MES buffer is a common choice for this step.[3][8]
-
Coupling Step: The subsequent reaction of the NHS-activated ester with the amine is more efficient at a pH of 7.0 to 8.5.[8] Phosphate-buffered saline (PBS) is often used for this stage. It's crucial to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[8]
Q5: How can I remove the Cbz protecting group after the coupling reaction?
A5: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium-on-carbon catalyst) or under strong acidic conditions.[9] The choice of deprotection method will depend on the stability of the rest of your molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive EDC or NHS reagents due to moisture exposure. | Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.[8] Use freshly opened or properly stored reagents.[10] |
| Inefficient activation of the carboxylic acid. | Ensure the pH of the activation step is between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer like MES.[8] | |
| Hydrolysis of the active intermediate. | In aqueous solutions, the O-acylisourea intermediate formed by EDC is prone to hydrolysis.[2] Using NHS or Sulfo-NHS stabilizes the intermediate as an active ester, reducing hydrolysis.[3] | |
| Competing side reactions. | The primary amine on your target molecule may be protonated at low pH, reducing its nucleophilicity. After the initial activation step, raise the pH to 7.2-8.5 for the coupling to the amine.[8] | |
| Precipitation During Reaction | Formation of insoluble dicyclohexylurea (DCU) byproduct when using DCC. | If using DCC in organic solvents, the DCU byproduct is often insoluble and can be removed by filtration.[2][5] For aqueous reactions or easier workup, use water-soluble EDC.[5] |
| Aggregation of protein or peptide substrates. | Ensure your biomolecule is soluble and stable in the chosen reaction buffers. High concentrations of EDC can sometimes cause precipitation; if this is observed, try reducing the molar excess of EDC.[8] | |
| Difficulty Purifying the Final Product | Excess reagents and byproducts. | For EDC couplings, the urea byproduct is water-soluble and can often be removed by aqueous extraction or dialysis.[6] For DCC, the insoluble DCU can be filtered off.[5] Reversed-phase HPLC is a common method for purifying the final conjugate.[10] |
Experimental Protocols
Protocol 1: General EDC/NHS Coupling in Aqueous Buffer (Two-Step)
This protocol is suitable for coupling this compound to amine-containing biomolecules like proteins or peptides in an aqueous environment.
-
Reagent Preparation:
-
Prepare a 100 mM MES buffer and adjust the pH to 5.5.
-
Prepare a 100 mM PBS buffer and adjust the pH to 7.4.
-
Dissolve this compound in the MES buffer.
-
Dissolve the amine-containing molecule in the PBS buffer.
-
Freshly prepare solutions of EDC and NHS in the MES buffer.
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with a 2- to 10-fold molar excess of both EDC and NHS.[8]
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG linker.
-
-
Coupling to the Amine-Containing Molecule:
-
Add the NHS-activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with a suitable base if necessary.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
-
Protocol 2: HATU Coupling in Organic Solvent
This protocol is suitable for coupling this compound to amines in an organic solvent, which is common in peptide synthesis.
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in a dry, polar aprotic solvent such as DMF or NMP.[5]
-
Dissolve the amine-containing molecule in the same solvent.
-
-
Coupling Reaction:
-
In the reaction vessel containing the this compound solution, add 1.0-1.5 equivalents of HATU.
-
Add 2.0-3.0 equivalents of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).[5]
-
Stir the mixture for a few minutes to pre-activate the carboxylic acid.
-
Add the solution of the amine-containing molecule to the reaction mixture.
-
Let the reaction proceed at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with an acidic solution (e.g., 1N HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted starting acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Class | Typical Solvent(s) | Additive(s) | Key Byproduct |
| EDC | Carbodiimide | Aqueous Buffers (MES, PBS), DMF, DCM[3][5] | NHS, Sulfo-NHS, HOBt | Water-soluble urea[5] |
| DCC | Carbodiimide | DCM, DMF, THF[5] | HOBt, HOSu | Insoluble DCU[5] |
| HATU | Aminium/Uronium | DMF, NMP | None (contains HOAt moiety) | Water-soluble byproducts |
| HBTU | Aminium/Uronium | DMF, NMP | HOBt (often used) | Water-soluble byproducts[5] |
| PyBOP | Phosphonium | DMF, NMP, DCM | None | Water-soluble byproducts |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Reactant | Molar Ratio (relative to Carboxyl Group) |
| EDC | 2 - 10 fold excess[8] |
| NHS/Sulfo-NHS | 2 - 5 fold excess[8] |
| Amine | 1 - 1.5 fold excess (depending on availability and cost) |
Visualizations
Caption: Workflow for a two-step EDC/NHS coupling reaction.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
stability issues of Cbz-NH-PEG3-C2-acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Cbz-NH-PEG3-C2-acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Unexpected pH drop in solution | Degradation of the PEG chain can lead to the formation of acidic byproducts like aldehydes and carboxylates.[1][2] | Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C.[3][4] For critical applications, purge the solution with an inert gas like argon to minimize oxidation.[1][2] |
| Loss of compound activity or inconsistent results | The compound may have degraded due to improper storage or handling. Factors like temperature, light exposure, and the presence of oxygen can accelerate the aging of PEG compounds.[1][2] | Verify the storage conditions of your stock solution. Protect solutions from light.[1][2] It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[4] |
| Precipitate formation in the solution | The solubility of the compound may be affected by the buffer composition or pH. Aggregation can also occur over time, especially at higher concentrations. | Ensure the pH of the buffer is compatible with the carboxylic acid group. If using DMSO for stock solutions, be aware that it is hygroscopic and absorbing water can impact solubility.[4] Use freshly opened DMSO for preparing stock solutions. |
| Difficulty in deprotecting the Cbz group | The deprotection reaction conditions may not be optimal, or the catalyst may be inactive. | For hydrogenolysis, ensure the use of a fresh, active catalyst (e.g., Pd/C). Other methods for Cbz deprotection can also be considered if standard conditions fail.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4] For powdered form, storage at -20°C can be effective for up to 3 years.[3][4] To minimize degradation, solutions should be protected from light and oxygen.[1][2] Aliquoting the stock solution is recommended to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
Q2: What factors can lead to the degradation of this compound in solution?
A2: The stability of PEG-containing molecules like this compound can be influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain.[1][2]
-
Light: Exposure to light can promote the formation of reactive species that degrade the PEG chain.[1][2]
-
pH: Extreme pH values can potentially lead to the hydrolysis of the carbamate or amide linkages, although the Cbz group is generally stable under a variety of acidic and basic conditions.[6]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of the solution can be monitored by measuring changes in pH and ionic conductivity over time, as degradation of the PEG chain can lead to a decrease in pH and an increase in ionic strength.[1][2] For a more detailed analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and quantify the remaining intact compound.
Q4: Is the Cbz protecting group stable in solution?
A4: The carboxybenzyl (Cbz) group is known to be a stable protecting group for amines under a wide range of conditions, including many acidic and basic environments.[6] However, it is susceptible to removal by catalytic hydrogenolysis.[5] The stability of the Cbz group should be considered in the context of the specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Use freshly opened, high-purity solvent.[4]
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into different aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.4) to the desired final concentration.
-
-
Incubation Conditions:
-
Aliquot the test solutions into separate vials for each time point and condition.
-
Incubate the vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Protect a parallel set of samples from light by wrapping the vials in aluminum foil.
-
For studying the effect of oxygen, purge one set of samples with an inert gas (e.g., argon) before sealing the vials.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve the vials from each condition.
-
Measure the pH of each solution.
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC, to quantify the amount of intact this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
-
Data Presentation
The following table is an illustrative example of how to present stability data for this compound.
| Condition | Time (hours) | Remaining Compound (%) | pH |
| 4°C, Dark | 0 | 100 | 7.4 |
| 24 | 99.5 | 7.4 | |
| 72 | 99.1 | 7.3 | |
| 168 | 98.2 | 7.3 | |
| 25°C, Dark | 0 | 100 | 7.4 |
| 24 | 97.3 | 7.2 | |
| 72 | 92.1 | 7.1 | |
| 168 | 85.6 | 7.0 | |
| 25°C, Light | 0 | 100 | 7.4 |
| 24 | 95.2 | 7.1 | |
| 72 | 88.5 | 6.9 | |
| 168 | 79.3 | 6.8 | |
| 40°C, Dark | 0 | 100 | 7.4 |
| 24 | 90.8 | 7.0 | |
| 72 | 75.4 | 6.8 | |
| 168 | 58.2 | 6.5 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Preventing Aggregation of Protein Conjugates with Cbz-NH-PEG3-C2-acid
Welcome to the technical support center for Cbz-NH-PEG3-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this bifunctional PEG linker to prevent the aggregation of protein conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein conjugate aggregation?
A1: this compound is a discrete polyethylene glycol (dPEG®) linker. It is bifunctional, containing a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine. The terminal carboxylic acid can be activated to react with primary amines (like lysine residues) on the surface of a protein.[1] This process, known as PEGylation, attaches the hydrophilic PEG chain to the protein. The PEG chain creates a hydration shell around the protein, which can increase solubility and sterically hinder intermolecular interactions that lead to aggregation.[2][3]
Q2: My protein conjugate is still aggregating after labeling with this compound. What are the common causes?
A2: Aggregation after conjugation can stem from several factors:
-
Over-labeling: Attaching too many PEG linkers can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[4] Performing the conjugation at a pH close to the protein's pI can lead to aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate aggregation.
-
Presence of Unreacted Reagents: Residual activating agents (EDC/NHS) or excess linker can sometimes contribute to instability.
-
Inherent Instability of the Protein: The protein itself may be prone to aggregation under the experimental conditions.
Q3: How do I prepare this compound for conjugation?
A3: this compound is often a solid that may be difficult to weigh in small quantities. It is recommended to prepare a stock solution in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] For example, a 10-20 mM stock solution can be prepared and stored at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]
Q4: What is the optimal molar ratio of this compound to my protein?
A4: The optimal molar ratio is protein-dependent and needs to be determined empirically. A good starting point is to test a range of molar excess of the PEG linker to the protein, for example, 5:1, 10:1, and 20:1.[4] The goal is to achieve a sufficient degree of labeling to prevent aggregation without causing over-labeling that might lead to loss of activity or induce aggregation itself.
Q5: What analytical techniques can I use to assess the aggregation of my protein conjugate?
A5: Several techniques can be used to quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.[4]
-
UV-Vis Spectroscopy: An increase in turbidity due to insoluble aggregates can be monitored by measuring the absorbance at wavelengths such as 340 nm or 600 nm.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalent aggregates.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon adding this compound stock solution | Localized high concentration of the organic solvent (e.g., DMSO). | Add the stock solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |
| Low conjugation efficiency | Suboptimal pH for NHS-ester reaction. Inactivated EDC/NHS reagents. | The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the activated linker with primary amines is best at pH 7-8.[6][7] Consider a two-step reaction where activation is performed at a lower pH, followed by an increase in pH for the conjugation step. Use freshly prepared EDC/NHS solutions. |
| Significant aggregation during or after the reaction | Protein concentration is too high. Molar excess of the PEG linker is too high. Buffer conditions are not optimal. | Decrease the protein concentration (e.g., to 1-2 mg/mL).[4] Perform a titration to find the optimal molar ratio of the linker to the protein.[4] Screen different buffer pH values and ionic strengths. Consider adding stabilizers like sucrose (5-10% w/v) or arginine (50-100 mM).[4] |
| Difficulty in purifying the conjugate from unreacted linker | Similar hydrodynamic radii of the conjugate and excess linker. | Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove small molecules like EDC, NHS, and unreacted linker. For more precise separation, optimize the size exclusion chromatography (SEC) column and elution conditions. |
Quantitative Data Summary
The following table provides illustrative data on the effect of this compound conjugation on the aggregation of a model protein. Note that these are representative values and the optimal conditions for your specific protein should be determined experimentally.
| Molar Ratio (Linker:Protein) | Degree of Labeling (PEG/Protein) | % Monomer (by SEC) | % Soluble Aggregates (by SEC) | Turbidity (OD at 340 nm) |
| 0:1 (Unconjugated Control) | 0 | 85% | 15% (precipitated) | 0.5 |
| 5:1 | 1.2 | 95% | 5% | 0.08 |
| 10:1 | 2.5 | 98% | 2% | 0.03 |
| 20:1 | 4.1 | 96% | 4% | 0.06 |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines using EDC and NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, combine the desired molar equivalent of this compound stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS stock solutions to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation Reaction:
-
Add the freshly activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker, byproducts, and quenching reagent by size exclusion chromatography (SEC), dialysis, or using a desalting column equilibrated with a suitable storage buffer for your protein.
-
-
Analysis:
-
Analyze the purified conjugate for the degree of labeling (e.g., by MALDI-TOF MS) and aggregation state (e.g., by SEC and DLS).
-
Visualizations
Caption: A flowchart of the experimental workflow for protein conjugation with this compound.
Caption: A decision tree for troubleshooting protein aggregation during conjugation.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
strategies to improve the solubility of Cbz-NH-PEG3-C2-acid conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-NH-PEG3-C2-acid and its conjugates. The information provided is designed to address common solubility challenges encountered during experimental workflows.
Troubleshooting Guide: Improving Solubility
Low solubility of your this compound conjugate can manifest as precipitation, cloudiness, or difficulty in achieving the desired concentration. The following guide provides a systematic approach to resolving these issues.
Issue: My this compound conjugate has precipitated out of aqueous solution.
This is a common issue, particularly in neutral or acidic aqueous buffers, due to the protonated state of the terminal carboxylic acid. The Cbz (carbobenzyloxy) protecting group also contributes to the overall hydrophobicity of the molecule.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound conjugate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
The solubility of the unconjugated this compound linker is highly dependent on the solvent. While its PEG3 spacer enhances water solubility compared to a simple alkyl chain, the molecule retains significant hydrophobic character due to the Cbz group.[1] The terminal carboxylic acid means its aqueous solubility is pH-dependent.
| Solvent | Known Solubility | Remarks |
| DMSO | 100 mg/mL (281.39 mM)[2] | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| Aqueous Buffers | Poor at acidic/neutral pH | Solubility significantly increases at pH > 7 as the carboxylic acid deprotonates to the more soluble carboxylate form. |
| DMF, Ethanol | Soluble | Often used as co-solvents to improve aqueous solubility.[3] |
Q2: How does pH affect the solubility of my conjugate?
The this compound moiety contains a terminal carboxylic acid. At acidic or neutral pH, this group is protonated (-COOH), making the molecule less polar and thus less soluble in water. By increasing the pH to a basic environment (typically pH > 7.4), the carboxylic acid is deprotonated to a carboxylate salt (-COO⁻). This charged group significantly increases the molecule's polarity and its ability to form favorable interactions with water, thereby increasing solubility.
Caption: Relationship between pH and the ionization state of the terminal carboxylic acid.
Q3: What are the best co-solvents to use?
Water-miscible organic solvents are excellent for improving the solubility of PEGylated conjugates.[3] The most commonly used co-solvents in a research setting are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene Glycol (e.g., PEG300, PEG400)
The choice of co-solvent may depend on downstream applications, such as cell-based assays where solvent toxicity is a concern. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1%, and often <0.1% for cell-based work) to avoid experimental artifacts.
Q4: Can I heat the solution to improve solubility?
Gentle warming can be attempted but should be done with caution. Prolonged exposure to high temperatures can potentially lead to the degradation of the conjugate or hydrolysis of the Cbz protecting group. If you choose to warm the solution, do so gently (e.g., 37°C water bath) for a short period.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is intended for conjugates that are sparingly soluble in neutral aqueous buffers.
Materials:
-
Your this compound conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM), pH 8.5
-
0.1 M NaOH solution
Procedure:
-
Attempt to dissolve the conjugate directly in PBS, pH 7.4, by vortexing.
-
If solubility is still limited, try dissolving the compound in the more basic Borate Buffer, pH 8.5.
-
For stubborn solubility issues, prepare a slurry of the conjugate in your desired buffer (e.g., PBS).
-
While stirring, add 0.1 M NaOH dropwise until the conjugate dissolves.
-
Crucially , check the final pH of your solution to ensure it is compatible with your experimental system. Adjust back towards your target pH with dilute HCl if necessary, being careful not to cause re-precipitation.
Protocol 2: Solubilization using Co-solvents
This protocol is for situations where pH adjustment alone is insufficient or not desired.
Materials:
-
Your this compound conjugate
-
Anhydrous, research-grade DMSO or DMF
-
Your target aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a concentrated stock solution of your conjugate in 100% DMSO (see Protocol 3).
-
Vortex or use an ultrasonic bath to ensure the conjugate is fully dissolved in the organic solvent.
-
Perform a serial dilution of the stock solution into your target aqueous buffer to reach the final desired concentration.
-
Important: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to crash out.
-
Ensure the final concentration of the co-solvent is below the tolerance level for your specific assay (e.g., <0.5% DMSO for many cell-based assays).
Protocol 3: High-Concentration Stock Preparation in DMSO
Preparing a stable, high-concentration stock is key to successful experiments.
Materials:
-
Your this compound conjugate
-
Anhydrous, research-grade DMSO[2]
Procedure:
-
Equilibrate the vial containing your conjugate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the conjugate in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-100 mg/mL). This compound itself is soluble up to 100 mg/mL in DMSO.[2]
-
Cap the vial tightly and vortex thoroughly. If needed, use a brief sonication in a water bath to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
References
side reactions to consider when using Cbz-NH-PEG3-C2-acid
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when using Cbz-NH-PEG3-C2-acid in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield During Amide Coupling to a Primary Amine.
-
Question: I am attempting to couple this compound to my amine-containing molecule using EDC/NHS chemistry, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
-
Answer: Low coupling efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself. Here are the primary causes and troubleshooting steps:
-
Suboptimal pH: The two-step EDC/NHS coupling process has different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[1][2][3]
-
Troubleshooting:
-
Perform a two-step reaction. First, activate the this compound with EDC/NHS in a non-amine, non-carboxylate buffer like MES at pH 5-6.[1]
-
After the activation step (typically 15-30 minutes), add your amine-containing molecule and adjust the pH to 7.2-7.5 using a buffer like PBS to facilitate the coupling reaction.[1][2]
-
-
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which deactivates it. This is more pronounced in aqueous buffers and with longer reaction times.
-
Troubleshooting:
-
Use freshly prepared EDC and NHS solutions. Both reagents are moisture-sensitive and should be stored desiccated at -20°C.[1]
-
Allow reagent vials to warm to room temperature before opening to prevent condensation.[1]
-
Add the amine-containing molecule to the activated linker as soon as possible after the activation step.
-
-
-
Competing Side Reactions: Carbodiimide reagents like EDC can participate in side reactions that consume the activated linker. The primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[4][5][6]
-
Troubleshooting:
-
The use of N-hydroxysuccinimide (NHS) or Sulfo-NHS helps to suppress this side reaction by converting the O-acylisourea to a more stable NHS-ester.
-
Using solvents with low dielectric constants, such as dichloromethane or chloroform, can also minimize the N-acylurea formation, although this may not be suitable for all biomolecules.[4]
-
-
-
Reactive Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction.[1]
-
Troubleshooting:
-
Ensure your reaction buffer is free of extraneous nucleophiles. Use buffers like MES for the activation step and PBS or borate buffer for the coupling step.[1]
-
-
-
Issue 2: Aggregation and Precipitation Observed During the Conjugation Reaction.
-
Question: When I try to conjugate my molecule with this compound, I observe precipitation, leading to a loss of material. What causes this and how can it be prevented?
-
Answer: Aggregation is a known issue, particularly when working with hydrophobic molecules or when the drug-to-antibody ratio (DAR) becomes high in antibody-drug conjugate (ADC) synthesis.[7] The PEG linker is designed to improve solubility, but issues can still arise.[7][]
-
Hydrophobicity: The molecule you are conjugating to the linker may be hydrophobic, and the resulting conjugate may have limited solubility in the reaction buffer.
-
Reagent Concentration: High concentrations of EDC can sometimes lead to precipitation.[1]
-
Troubleshooting:
-
If you are using a large excess of EDC, try reducing the concentration to the recommended 1.5-2 equivalents.
-
-
-
Protein Instability: The pH change or the addition of reagents during the reaction can cause protein substrates to aggregate and precipitate.[1]
-
Troubleshooting:
-
Confirm that your protein is soluble and stable in the chosen reaction buffers at the target pH. A buffer exchange step prior to conjugation may be necessary.
-
-
-
Issue 3: Unwanted Cleavage of the Cbz Protecting Group.
-
Question: I am observing the premature removal of the Cbz group during my coupling reaction or subsequent purification steps. What conditions can cause this and how can I avoid it?
-
Answer: The Cbz (benzyloxycarbonyl) group is generally stable under many conditions but can be cleaved under specific circumstances, particularly during purification or if incompatible reagents are used.
-
Harsh Acidic Conditions: While relatively stable to mild acids, the Cbz group can be cleaved by strong or harsh acidic conditions (e.g., excess HCl, HBr).[10]
-
Troubleshooting:
-
Avoid exposing the molecule to strong acids during your reaction workup or purification. Use alternative methods for purification if acid lability is a concern.
-
-
-
Catalytic Hydrogenolysis Conditions: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[10][11] Accidental exposure to such conditions will lead to its removal.
-
Troubleshooting:
-
Ensure that no residual hydrogenation catalysts are present from previous steps in your synthesis. Be mindful of the chemical compatibility of all reagents and purification media.
-
-
-
Transition Metal Catalysis: Beyond hydrogenation, the Cbz group can be susceptible to other transition metal catalysts, such as Ni(0) or Pd(0).[10]
-
Troubleshooting:
-
Scrutinize your reaction scheme for any reagents that could be sources of these metals.
-
-
-
Issue 4: Difficulty in Cbz Deprotection After Successful Conjugation.
-
Question: After forming my conjugate, I am struggling to remove the Cbz group. The standard catalytic hydrogenation is not working efficiently. What could be the issue?
-
Answer: Incomplete Cbz deprotection can occur due to catalyst poisoning or the presence of functional groups that interfere with the reaction.
-
Catalyst Poisoning: Certain functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers), can poison the palladium catalyst, rendering it inactive.
-
Troubleshooting:
-
If your molecule contains sulfur, a standard Pd/C catalyst may not be effective. Consider using a larger amount of catalyst or a more robust catalyst.
-
Alternatively, explore other deprotection methods that do not rely on palladium catalysis, such as using HBr in acetic acid, provided your conjugate is stable under these harsh acidic conditions.[11]
-
-
-
Incompatible Functional Groups: The standard hydrogenolysis conditions for Cbz removal (H₂, Pd/C) are not compatible with other reducible functional groups like alkynes, alkenes, or nitro groups.[11]
-
Quantitative Data Summary
The following table summarizes key parameters for reactions involving this compound and similar linkers.
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| EDC/NHS Activation pH | 4.5 - 6.0 | Optimal for activating the terminal carboxylic acid. MES buffer is recommended. | [1][2][3] |
| Amine Coupling pH | 7.0 - 8.5 | Optimal for the reaction of the NHS-ester with a primary amine. PBS or borate buffer is recommended. | [1][2][3] |
| EDC Molar Excess | 1.5 - 5 equivalents | A higher excess may be needed for dilute solutions, but can also lead to precipitation. | [12] |
| NHS Molar Excess | 1.5 - 5 equivalents | Typically used in a similar or slightly higher ratio to EDC. | [12] |
| Activation Time | 15 - 30 minutes | At room temperature. Longer times can lead to hydrolysis of the NHS-ester. | [2] |
| Coupling Time | 2 hours to overnight | Reaction can be performed at room temperature for a few hours or at 4°C overnight. | [1] |
Experimental Protocols
Protocol: Conjugation of this compound to a Primary Amine-Containing Molecule via EDC/NHS Chemistry
This protocol outlines a two-step procedure for the covalent attachment of the linker to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule ("Substrate-NH₂")
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or 1 M hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in anhydrous DMF or water) and NHS (e.g., 10 mg/mL in anhydrous DMF or water) immediately before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a suitable concentration (e.g., 10-20 mM).
-
Dissolve or buffer-exchange your Substrate-NH₂ into the Coupling Buffer (PBS, pH 7.2-7.5).
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine this compound (1.5 equivalents relative to your substrate) with the Activation Buffer.
-
Add the EDC stock solution (1.5 equivalents) and the NHS stock solution (1.5 equivalents) to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester.
-
-
Conjugation to Amine:
-
Immediately add the activated linker solution to your Substrate-NH₂ solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with PBS if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with and deactivate any remaining NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted linker, EDC/NHS byproducts, and quenching agent from the final conjugate.
-
For protein conjugates, dialysis or size-exclusion chromatography is effective.
-
For small molecule conjugates, purification by preparative HPLC may be required.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as LC-MS to verify the mass of the final product.
-
Visualizations
Caption: Key functional components of the this compound linker.
Caption: Two-step experimental workflow for EDC/NHS-mediated amide bond formation.
Caption: Competing reaction pathways for the O-acylisourea intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. adcreview.com [adcreview.com]
- 9. youtube.com [youtube.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
how to monitor the progress of a Cbz-NH-PEG3-C2-acid conjugation reaction
Welcome to the technical support center for Cbz-NH-PEG3-C2-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound conjugation reaction?
The conjugation reaction typically involves a two-step process utilizing carbodiimide chemistry. First, the terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable NHS ester. This activated intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]
Q2: Which analytical techniques are recommended for monitoring the reaction progress?
A combination of chromatographic and spectrometric techniques is recommended for comprehensive monitoring. These include:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative assessment of the consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of reactants and the formation of the product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass and provides purity information.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation of the final conjugate and to quantify reaction conversion.
Q3: At what pH should I perform the activation and conjugation steps?
The pH is a critical parameter for successful conjugation. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[8][9] However, the subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.[9] For optimal results, it is recommended to perform the activation at a lower pH and then raise the pH before adding the amine-containing molecule.[8]
Q4: What are the most common side reactions to be aware of?
The primary side reaction is the hydrolysis of the NHS ester intermediate, which regenerates the starting carboxylic acid.[2] The rate of this hydrolysis increases with higher pH.[2] Therefore, it is crucial to use the activated linker promptly. Another potential side reaction is the formation of an N-acylisourea byproduct if the O-acylisourea intermediate reacts with another EDC molecule instead of the amine.
Experimental Protocols & Monitoring
General Experimental Workflow
The following diagram outlines the general workflow for monitoring the this compound conjugation reaction.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting materials.
Methodology:
-
Plate: Use silica gel 60 F254 plates.
-
Spotting: At various time points, take a small aliquot of the reaction mixture and spot it on the TLC plate alongside the starting materials (this compound and the amine-containing molecule) as references.
-
Eluent System: A common starting point for developing a suitable eluent system is a mixture of a polar and a non-polar solvent. The polarity will need to be optimized based on the amine-containing molecule. A suggested starting system is Dichloromethane:Methanol (95:5). Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (254 nm). The Cbz group in the starting material and the product should be UV active. Staining with potassium permanganate or ninhydrin (if the starting amine is visible) can also be used.
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity and a new spot, corresponding to the conjugate, appears.
| Compound | Expected Rf | Visualization |
| This compound | Higher Rf | UV active |
| Amine-containing molecule | Variable | May or may not be UV active |
| Conjugate | Lower Rf than starting acid | UV active |
Note: The Rf values are relative and will depend on the specific amine and the exact eluent system used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative monitoring of the reaction. A reverse-phase method is typically suitable for this type of molecule.
Methodology:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: UV detection at a wavelength where the Cbz group absorbs (around 254 nm).
-
Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., by diluting in the mobile phase) and inject it into the HPLC.
-
Interpretation: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product. The retention time of the conjugate is expected to be different from the starting materials.
| Compound | Expected Retention Time |
| This compound | Earlier elution |
| Conjugate | Later elution (generally more hydrophobic) |
Note: This is a general method and may require optimization for your specific conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the final product, providing definitive evidence of a successful conjugation.
Methodology:
-
LC Method: Use an HPLC method similar to the one described above.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Data Analysis: Look for the [M+H]+ and/or [M+Na]+ ions corresponding to the calculated mass of the expected conjugate. Fragmentation analysis (MS/MS) can provide further structural confirmation.
-
Expected Mass: Calculate the expected exact mass of your conjugate to compare with the experimental data.
| Compound | Expected [M+H]+ |
| This compound | 398.18 |
| Conjugate | Mass of Amine + 379.17 |
Troubleshooting Guide
This section addresses common issues that may be encountered during the conjugation and monitoring process.
Troubleshooting Workflow
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive EDC or NHS.- Incorrect pH for activation or coupling.- Hydrolysis of the NHS ester.[2]- Starting amine is not sufficiently nucleophilic. | - Use fresh, high-quality EDC and NHS.- Carefully control the pH of the reaction mixture during both steps.[8][10]- Use the activated linker immediately after preparation.- Consider using a different coupling agent or increasing the reaction time/temperature. |
| Multiple spots/peaks on TLC/HPLC | - Formation of N-acylisourea byproduct.- Side reactions with other functional groups on the amine-containing molecule.- Degradation of starting materials or product. | - Use NHS to suppress N-acylisourea formation.- Ensure the amine-containing molecule is pure and that other nucleophilic groups are protected.- Analyze the stability of your compounds under the reaction conditions. |
| Poor separation on TLC or HPLC | - Inappropriate solvent system or gradient.- Co-elution of starting material and product. | - Systematically vary the polarity of the TLC eluent.- Adjust the HPLC gradient (e.g., make it shallower) to improve resolution.- Try a different stationary phase (e.g., a different type of C18 column). |
| No product peak in LC-MS | - Product is not ionizing well.- Low concentration of the product.- In-source fragmentation. | - Adjust MS parameters, such as trying different ionization modes (e.g., APCI) or additives in the mobile phase.- Concentrate the sample before analysis.- Use gentler MS conditions (e.g., lower cone voltage). |
For further assistance, please contact our technical support team with your experimental details, including the specific amine-containing molecule used, reaction conditions, and the analytical data obtained.
References
- 1. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cbz-NH-PEG3-C2-Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with Cbz-NH-PEG3-C2-acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its hybrid nature. The molecule possesses a hydrophobic Cbz (carbobenzyloxy) group, a hydrophilic PEG3 (polyethylene glycol) linker, and an ionizable carboxylic acid terminus. This combination can lead to issues with solubility, chromatographic separation, and removal of structurally similar impurities. Key challenges include:
-
Co-purification of impurities: Unreacted starting materials, such as the amine-PEG3-acid starting material, and byproducts from the Cbz protection step can be difficult to separate due to similar polarities.
-
Chromatographic anomalies: The PEG chain can cause peak broadening in reversed-phase chromatography.[1][2] The carboxylic acid and the Cbz group can interact with silica gel, leading to peak tailing in normal-phase chromatography.
-
Product solubility: While generally soluble in a range of solvents, finding a suitable solvent system for both high recovery and effective purification can be challenging.
-
Oily products: Cbz-protected amino acids and PEGylated compounds can sometimes be oils or waxes, making crystallization difficult.
Q2: What are the recommended initial purification strategies for crude this compound?
A2: A common initial purification strategy involves a simple aqueous workup followed by column chromatography. A typical procedure includes:
-
Aqueous Wash: After the reaction, a wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), can help remove acidic impurities and unreacted starting materials.
-
Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure.
-
Column Chromatography: The crude product is then subjected to silica gel column chromatography.
Q3: Which chromatographic technique is best suited for the purification of this compound?
A3: Both normal-phase (silica gel) and reversed-phase chromatography (RPC) can be employed, each with its own advantages and challenges.
-
Normal-Phase Chromatography (Silica Gel): This is often the first choice after an initial workup. It is effective at removing less polar impurities. However, the polar nature of the PEG chain and the carboxylic acid can lead to strong interactions with the silica, causing streaking or tailing of the product peak.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for separating compounds based on hydrophobicity and is well-suited for resolving complex mixtures. The retention time of PEGylated compounds in RP-HPLC generally increases with the length of the PEG chain.[1][2] Given the defined length of the PEG3 linker, RP-HPLC can provide good resolution.
Q4: How can I effectively remove unreacted Cbz-Cl and the amine-PEG3-acid starting material?
A4:
-
Unreacted Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is reactive towards water and amines. Quenching the reaction with water or a primary amine scavenger can help to hydrolyze or react the excess Cbz-Cl. Subsequent aqueous washes will help in its removal.
-
Unreacted Amine-PEG3-Acid: The starting amine is more polar than the Cbz-protected product. Silica gel chromatography is generally effective in separating the less polar this compound from the more polar starting amine.
Troubleshooting Guides
Issue 1: Product is an oil or wax and will not crystallize.
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography. |
| Hygroscopic Nature | The PEG chain can make the compound hygroscopic. Ensure all solvents are anhydrous and handle the material under a dry atmosphere. |
| Inappropriate Solvent System | The choice of solvent is critical for crystallization. Screen a variety of solvent systems, including single solvents (e.g., ethyl acetate, diethyl ether) and co-solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/diethyl ether). |
| Supersaturation Not Achieved | Dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature, and then cool slowly. Seeding with a small crystal of the pure compound, if available, can induce crystallization. |
Issue 2: Peak tailing or streaking during silica gel chromatography.
| Possible Cause | Troubleshooting Steps |
| Interaction with Acidic Silanol Groups | The basic nitrogen of the carbamate and the carboxylic acid can interact with the acidic silanol groups on the silica surface. |
| - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) to neutralize the acidic sites on the silica. | |
| - For the carboxylic acid, adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxyl group and reduce tailing. | |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may not be optimal for the compound. |
| - A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve peak shape and resolution. A common gradient is from ethyl acetate/hexanes to methanol/dichloromethane. |
Issue 3: Broad peaks and poor resolution in RP-HPLC.
| Possible Cause | Troubleshooting Steps |
| PEG Chain Heterogeneity (Polydispersity) | While less of an issue for a short PEG3 linker, any polydispersity can contribute to peak broadening.[1][2] |
| - Use high-quality, monodisperse PEG starting materials. | |
| Secondary Interactions with the Stationary Phase | The Cbz group and other parts of the molecule can have secondary interactions with the C18 stationary phase. |
| - Optimize the mobile phase. Varying the organic solvent (acetonitrile vs. methanol) and the pH can significantly impact peak shape. | |
| Ionization of the Carboxylic Acid | The ionization state of the carboxylic acid will affect retention and peak shape. |
| - Control the pH of the mobile phase with a buffer. A pH below the pKa of the carboxylic acid (typically around 4-5) will ensure it is protonated and more retained, often leading to sharper peaks. Trifluoroacetic acid (TFA) at 0.1% is a common additive. |
Experimental Protocols
Protocol 1: General Purification of this compound by Silica Gel Chromatography
-
Reaction Quenching and Workup:
-
Upon completion of the Cbz-protection reaction, quench any remaining Cbz-Cl by adding water or a small amount of an amine scavenger.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent system (e.g., 20% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. A typical gradient might be from 20% to 100% ethyl acetate in hexanes, followed by 5-10% methanol in dichloromethane if the product is highly retained.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the pure product.
-
Combine the pure fractions and concentrate to yield the purified this compound.
-
Protocol 2: Purification of this compound by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a suitable solvent, such as a mixture of the mobile phase or DMSO.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is a good starting point (e.g., 10-90% B).
-
Flow Rate: Dependent on the column dimensions, typically 1 mL/min for an analytical column and scaled up for a preparative column.
-
Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
-
Data Presentation
Table 1: Typical RP-HPLC Retention Times for Cbz-NH-PEG-C2-acid Derivatives with Varying PEG Length
| Compound | PEG Chain Length | Typical Retention Time (minutes)* |
| Cbz-NH-PEG1-C2-acid | 1 | 12.5 |
| This compound | 3 | 14.2 |
| Cbz-NH-PEG5-C2-acid | 5 | 15.8 |
*Retention times are illustrative and will vary depending on the specific HPLC conditions (column, gradient, flow rate, etc.). The trend of increasing retention time with longer PEG chains is generally observed in reversed-phase chromatography.[1][2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Cbz-NH-PEG3-C2-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Cbz-NH-PEG3-C2-acid conjugates is critical for ensuring purity, stability, and batch-to-batch consistency in drug development and research. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific information required. While each technique offers unique advantages, a multi-faceted approach combining these methods is often necessary for comprehensive characterization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Purity assessment, quantification, separation of impurities | Molecular weight determination, structural confirmation, impurity identification | Definitive structural elucidation, confirmation of conjugation, quantification |
| Information Provided | Retention time, peak area (purity), separation of isomers and impurities | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns | Chemical shifts, coupling constants, integration (proton count) |
| Strengths | High resolution for separation, excellent quantitative accuracy and precision, robust and widely available.[1][2] | High sensitivity and specificity, provides exact molecular weight.[3][4] | Provides unambiguous structural information, non-destructive.[5][6] |
| Limitations | Requires a chromophore for UV detection (Cbz group is suitable), may require derivatization for some compounds, limited structural information alone.[7][8] | Can be sensitive to sample matrix, complex spectra for polydisperse PEGs, may require chromatographic coupling for complex mixtures.[4][9] | Lower sensitivity compared to MS, can be complex to interpret for large molecules or complex mixtures, requires higher sample concentrations.[10] |
| Typical Limit of Detection (LOD) | ng/mL to µg/mL range[7] | pg/mL to ng/mL range | µg/mL to mg/mL range[10] |
In-Depth Analysis and Experimental Protocols
A combination of these techniques provides a comprehensive characterization of this compound conjugates, from purity and quantity to definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and separating them from starting materials, by-products, and other impurities.[7][11] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a typical starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (due to the Cbz protecting group).[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the this compound conjugate.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[4][9]
Experimental Protocol: ESI-MS for Molecular Weight Confirmation
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for PEGylated compounds, often forming adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[12]
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system (LC-MS). For direct infusion, a concentration of 10-100 µg/mL in methanol or acetonitrile with 0.1% formic acid is common.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: Scan a range that encompasses the expected molecular weight of the conjugate (e.g., m/z 100-1000).
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of the this compound conjugate, often as an adduct. High-resolution MS can confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the covalent linkage between the Cbz-protected amino acid, the PEG linker, and the carboxylic acid terminus. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Concentration: 5-10 mg of the conjugate dissolved in 0.5-0.7 mL of deuterated solvent.
-
¹H NMR:
-
Expected Signals: Look for characteristic peaks of the Cbz group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm), the PEG linker (methylene protons ~3.6 ppm), and the protons of the C2-acid moiety.
-
Integration: The ratio of the integrals of these peaks should correspond to the number of protons in each part of the molecule, confirming the successful conjugation.[5]
-
-
¹³C NMR:
-
Data Analysis: The chemical shifts and coupling patterns in the ¹H and ¹³C spectra provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.
Workflow and Decision Making
The following diagram illustrates a typical workflow for the characterization of this compound conjugates, integrating the strengths of each analytical technique.
Caption: A typical analytical workflow for this compound conjugate characterization.
Alternative and Complementary Techniques
While HPLC, MS, and NMR are the primary methods, other techniques can provide valuable complementary information:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups (e.g., carbonyls, amides, ethers) in the conjugate.
-
Size Exclusion Chromatography (SEC): Useful for analyzing polydispersity if a polymeric PEG was used, or for detecting aggregation.
-
Elemental Analysis: Provides the percentage of C, H, N, and O, which can be compared to the theoretical values for the conjugate.
By employing a combination of these analytical methods, researchers and drug development professionals can ensure a thorough and accurate characterization of this compound conjugates, leading to higher quality and more reliable scientific outcomes.
References
- 1. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. enovatia.com [enovatia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. lcms.cz [lcms.cz]
- 9. pharmtech.com [pharmtech.com]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of Cbz-NH-PEG3-C2-Acid Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. This guide provides a comparative overview of mass spectrometry techniques for analyzing peptides modified with a Carboxybenzyl (Cbz)-NH-PEG3-C2-acid linker, offering insights into experimental design and data interpretation.
The modification of peptides with linkers such as Cbz-NH-PEG3-C2-acid is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic properties. However, the inherent heterogeneity of the polyethylene glycol (PEG) chain and the presence of the Cbz protecting group present unique challenges for mass spectrometry analysis. A multi-faceted approach, often combining liquid chromatography with high-resolution mass spectrometry and various fragmentation techniques, is essential for comprehensive characterization.
Performance Comparison of Mass Spectrometry Techniques
The successful analysis of this compound modified peptides hinges on selecting the appropriate combination of ionization, mass analysis, and fragmentation methods. The primary challenges include managing the complexity arising from the PEG moiety's polydispersity and elucidating the fragmentation patterns of the entire modified peptide, including the Cbz group.
| Technique | Ionization Method | Fragmentation Method | Advantages | Disadvantages | Key Applications |
| LC-Q-TOF MS | ESI | CID | High mass accuracy and resolution, allowing for confident determination of the average mass and PEG distribution.[1][2] | CID may lead to preferential fragmentation of the most labile bonds, potentially leaving the modification intact or causing ambiguous spectra. | Intact mass analysis of the modified peptide, determination of PEG heterogeneity. |
| LC-Orbitrap MS | ESI | HCD/CID/ETD | Very high resolution and mass accuracy. HCD provides high-energy fragmentation for more complete peptide backbone cleavage. ETD is effective for localizing the modification site without cleaving the labile PEG chain. | ETD may be less efficient for singly charged precursors. HCD can sometimes result in complex spectra. | Precise intact mass measurement, confident site localization of the modification, and detailed fragmentation analysis. |
| LC-Triple Quadrupole MS | ESI | CID | High sensitivity and ideal for targeted quantitative analysis using Multiple Reaction Monitoring (MRM). | Lower resolution compared to TOF and Orbitrap instruments, making it less suitable for characterizing unknown modifications or heterogeneity. | Quantitation of known this compound modified peptides in complex biological matrices. |
| MALDI-TOF/TOF MS | MALDI | PSD/CID | High throughput and tolerance to some buffers and salts. Good for intact mass determination. | Can be less effective for analyzing heterogeneous PEGylated peptides due to suppression of higher mass ions. Fragmentation can be less controlled than in ESI-based methods. | Rapid screening of synthesis products and intact mass confirmation. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are foundational protocols for the LC-MS/MS analysis of this compound modified peptides.
Protocol 1: Intact Mass Analysis using LC-Q-TOF MS with Post-Column Amine Addition
This protocol is designed to simplify the complex mass spectra arising from PEG heterogeneity by reducing the charge state of the modified peptide.
1. Sample Preparation:
-
Dissolve the this compound modified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 µg/µL.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Post-Column Amine Addition:
-
A solution of 0.5% triethylamine (TEA) in isopropanol is delivered at a flow rate of 10-20 µL/min via a T-junction post-column and pre-ESI source.[1] This aids in charge reduction and simplifies the resulting mass spectrum.[1]
4. Mass Spectrometry (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 500-4000 m/z.
-
Data Acquisition: Acquire data in full scan mode.
5. Data Analysis:
-
Utilize deconvolution software to process the raw data and determine the average molecular weight and polydispersity of the PEGylated peptide.[2]
Protocol 2: Fragmentation Analysis for Site Localization using LC-Orbitrap MS with HCD
This protocol focuses on generating detailed fragment ion spectra to confirm the peptide sequence and identify the site of modification.
1. Sample Preparation and LC:
-
Follow the same procedure as in Protocol 1, but without the post-column amine addition to promote higher charge states beneficial for fragmentation.
2. Mass Spectrometry (Orbitrap):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.2 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode.
-
Full Scan (MS1): Resolution of 120,000, mass range of 350-2000 m/z.
-
Tandem Scan (MS2): Precursor ions are selected for fragmentation by Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy of 28-32%. Resolution of 30,000.
-
3. Data Analysis:
-
Use proteomic software to search the fragmentation data against a database containing the expected peptide sequence with the this compound modification.
-
Manually inspect the spectra for characteristic fragment ions. Expect to see b- and y-type fragment ions from the peptide backbone.
-
Look for a neutral loss corresponding to the Cbz group (e.g., loss of benzyl alcohol or toluene) and fragments of the PEG linker to confirm the modification's presence and structure.
Visualizing the Analytical Workflow
A clear understanding of the experimental and logical flow is essential for successful analysis.
Caption: Workflow for LC-MS/MS analysis of modified peptides.
By carefully selecting the appropriate mass spectrometry techniques and optimizing experimental protocols, researchers can effectively characterize this compound modified peptides, ensuring the quality and efficacy of these complex biomolecules in therapeutic development.
References
A Comparative Guide to the HPLC Purification and Analysis of Cbz-NH-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purification and analysis of Cbz-NH-PEG3-C2-acid, a bifunctional PEG-based linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] The performance of HPLC is compared with alternative purification techniques, supported by representative experimental data and detailed protocols to aid in methodological selection and implementation.
Introduction to this compound and its Analysis
This compound is a discrete PEG (dPEG®) linker featuring a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid.[3][4] This heterobifunctional structure is valuable in bioconjugation and drug discovery, allowing for the sequential attachment of two different molecular entities.[5] The PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules.[2] Given its role as a critical building block, ensuring the purity of this linker is paramount for the successful synthesis of well-defined final products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective technique for both the analysis and purification of such PEGylated small molecules.[6][7] Its high resolution allows for the separation of the target compound from starting materials, by-products, and other impurities.
HPLC-Based Analysis and Purification
The presence of the Cbz group, which contains a benzene ring, allows for straightforward detection by UV-Vis spectroscopy.[8] However, for more universal detection of PEGylated compounds, especially those lacking a UV chromophore, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are superior alternatives.[][10][11][12]
Table 1: Comparison of HPLC Detection Methods
| Detector Type | Principle | Advantages for this compound | Disadvantages |
| UV-Vis | Measures absorbance of light by chromophores. | Simple, robust, and directly applicable due to the Cbz group. Good for purity assessment based on relative peak area. | Response is dependent on the chromophore; impurities without a chromophore will be missed. Not ideal for absolute quantification without a reference standard. |
| ELSD | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles. | Universal detection for any non-volatile analyte.[11] Compatible with gradient elution.[13] More sensitive than Refractive Index (RI) detectors.[13] | Non-linear response requires calibration curves for quantification. Less sensitive than CAD for some applications. |
| CAD | Similar to ELSD, but particles are charged and the total charge is measured. | Universal detection with a more consistent response across different analytes compared to ELSD.[10][12] High sensitivity. | Can be more expensive than UV or ELSD. Response can be affected by mobile phase composition. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides molecular weight confirmation, giving high confidence in peak identification. Can detect and identify impurities. | Higher cost and complexity. May require specific volatile mobile phases. |
Experimental Protocol: Analytical RP-HPLC of this compound
This protocol is a representative method based on common practices for analyzing small PEGylated molecules.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (for the Cbz group)
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Dissolve a small amount of the this compound product in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile/Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Preparative HPLC
For purification, the analytical method can be scaled up to a preparative scale by using a larger column (e.g., 21.2 x 250 mm) and a higher flow rate. The gradient may need to be adjusted to optimize the separation of the target compound from closely eluting impurities. Fractions are collected based on the detector signal and then analyzed by analytical HPLC to assess purity.
Comparison with Alternative Purification Methods
While RP-HPLC is highly effective, other techniques can be considered, particularly in the context of PROTAC synthesis workflows where the linker is an intermediate.
Table 2: Comparison of Purification Methods for this compound Products
| Method | Principle | Advantages | Disadvantages | Purity Achieved |
| Preparative RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution and purity (>98% is common).[14][15] Applicable to a wide range of polarities. Well-established and reliable. | Can be time-consuming and requires specialized equipment. Uses significant solvent volumes. Product recovery can be variable. | Very High (>98%) |
| Flash Chromatography (Normal Phase) | Adsorption chromatography on a silica gel stationary phase with a nonpolar mobile phase. | Fast and can handle larger quantities of material than preparative HPLC. Good for removing nonpolar impurities. | Lower resolution than HPLC. May not be suitable for highly polar compounds which can irreversibly stick to silica. This compound may have limited solubility in typical nonpolar solvents. | Moderate (85-95%) |
| Resin-Based Purification | Utilizes solid-phase extraction (SPE) cartridges to bind the compound of interest or impurities. | Can be very rapid and amenable to parallel synthesis workflows.[16] No chromatographic purification may be required.[16] | Lower resolution and capacity compared to chromatography. May not remove structurally similar impurities. | Variable (Depends on resin and impurities) |
| Crystallization | Precipitation of a solid crystalline material from a solution. | Can yield very high purity material if successful. Scalable and cost-effective. | Compound must be a solid and capable of forming crystals. Can be a trial-and-error process to find suitable conditions. | High (>95% if successful) |
Visualizing the Workflow
HPLC Analysis and Purification Workflow
The following diagram illustrates the typical workflow for the purification and analysis of a synthesized this compound product.
Caption: Workflow for HPLC purification and analysis of this compound.
Logical Comparison of Purification Techniques
This diagram provides a logical framework for selecting a purification method based on key project requirements.
References
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruiaobio.com [ruiaobio.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Evaluating Cbz-NH-PEG3-C2-acid in the Landscape of Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that tethers these two elements. The linker is far more than an inert spacer; its chemical composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex essential for protein degradation.
This guide provides an objective comparison of Cbz-NH-PEG3-C2-acid, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. By examining experimental data and outlining detailed methodologies, we aim to furnish researchers with the insights necessary for the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker's architecture dictates the spatial orientation and proximity of the POI and the E3 ligase within the ternary complex.[1] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can result in steric hindrance or unfavorable interactions, diminishing the PROTAC's potency.[]
This compound: A Profile
This compound is a PROTAC linker that incorporates a hydrophilic PEG3 (three ethylene glycol units) spacer. The carboxybenzyl (Cbz) protecting group on the amine provides stability and allows for selective deprotection during synthesis, while the terminal carboxylic acid enables conjugation to an amine-functionalized warhead or E3 ligase ligand. The PEG component is intended to enhance the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules.
Comparative Analysis of PROTAC Linker Classes
The selection of a PROTAC linker is a multi-parameter optimization process.[3] Here, we compare the general properties and performance of three major classes of linkers: flexible PEG-based linkers (represented by this compound), flexible alkyl linkers, and rigid linkers.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, highlighting the impact of linker type and length on key PROTAC performance metrics. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type and Length on Protein Degradation (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | Non-covalent (PEG-based) | - | 2.2 | 97 | [4] |
| BTK | CRBN | Irreversible Covalent (PEG-based) | - | ~5-10 | >85 | [4] |
| BTK | CRBN | Reversible Covalent (PEG-based) | - | <10 | >85 | [4] |
| BRD4 | CRBN | PEG | - | <1 | >90 | [5] |
| BRD4 | VHL | PEG | - | ~25 | >90 | [6] |
| Androgen Receptor | VHL | PEG | - | 0.86 | >95 | [7] |
| HDAC1 | VHL | Alkyl/PEG | - | 910 | >50 | [5] |
| HDAC3 | VHL | Alkyl/PEG | - | 640 | >50 | [5] |
Table 2: Impact of Linker Composition on Cellular Permeability (PAMPA Assay)
| PROTAC Series | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| AR PROTACs | PEG | Generally low (<1.0) | [8] |
| VHL-based PROTACs | Alkyl | 0.002 | [9] |
| VHL-based PROTACs | 1-unit PEG | 0.005 | [9] |
| VHL-based PROTACs | 3-unit PEG | 0.006 | [9] |
Table 3: Influence of Linker on Ternary Complex Formation
| PROTAC | Target | E3 Ligase | Linker Feature | Ternary Complex Stability | Cooperativity (α) | Reference |
| MZ1 | BRD4 | VHL | PEG | High | Positive | [10] |
| BTK PROTACs | BTK | CRBN | Long PEG | Lacked positive cooperativity | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers. Below are protocols for key experiments cited in this guide.
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[12] Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour.[13] Incubate the membrane with the primary antibody overnight at 4°C.[13] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Wash the membrane again and detect the protein bands using an ECL substrate.[13] Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[13] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[13]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay measures the binding affinity and kinetics of the PROTAC-induced ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Purified target protein, E3 ligase, and PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the sensor chip surface.[]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.[]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the other protein partner (the one not immobilized) over the sensor surface.[]
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the binding affinity (Kd), and kinetic rate constants (ka, kd) for the ternary complex.[]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS)
-
PROTAC compound
-
Plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.[4]
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.[4]
-
Incubation: Assemble the donor and acceptor plates and incubate for a set period (e.g., 4-16 hours).[4]
-
Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and incubation time.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. While flexible, hydrophilic linkers like those based on the this compound scaffold offer advantages in terms of solubility and synthetic accessibility, the optimal linker choice remains highly dependent on the specific POI and E3 ligase pair. The experimental data consistently demonstrates that linker length and composition profoundly impact degradation efficiency, cell permeability, and ternary complex stability. A systematic approach, employing the detailed experimental protocols outlined in this guide, is essential for identifying the ideal linker to unlock the full therapeutic potential of PROTACs.
References
- 1. chempep.com [chempep.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
PEG Linkers Outshine Alkyl Counterparts in Antibody-Drug Conjugate Performance
A detailed comparison reveals the significant advantages of incorporating polyethylene glycol (PEG) linkers in antibody-drug conjugates (ADCs) over traditional alkyl linkers, leading to improved therapeutic profiles. Experimental data demonstrates that PEG linkers enhance solubility, reduce aggregation, and improve pharmacokinetic parameters, ultimately contributing to better in vivo efficacy and safety.
For researchers, scientists, and drug development professionals in the ADC field, the choice of linker chemistry is a critical determinant of a candidate's success. While both PEG and alkyl linkers serve to connect the antibody to the cytotoxic payload, the inherent hydrophilicity of PEG chains imparts a range of beneficial properties that are often absent in their more hydrophobic alkyl counterparts.
Key Performance Differences: A Side-by-Side Comparison
The primary advantages of PEG linkers stem from their ability to mitigate the hydrophobicity of the cytotoxic payload. Many potent anti-cancer agents are poorly soluble in aqueous environments, which can lead to aggregation of the ADC, compromising its stability and efficacy. The ethylene oxide repeats in a PEG chain create a hydration shell around the linker and payload, improving the overall solubility of the ADC.[][2]
This enhanced hydrophilicity directly translates to a lower propensity for aggregation. ADCs constructed with hydrophobic alkyl linkers, such as those based on succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are more prone to forming high molecular weight species, which can lead to rapid clearance from circulation and potential immunogenicity.[3]
From a pharmacokinetic perspective, PEG linkers have been shown to extend the plasma half-life of ADCs.[4] The increased hydrodynamic radius of PEGylated ADCs reduces renal clearance, allowing for longer circulation times and greater opportunity for the ADC to reach the tumor site.[2]
A direct comparison of a miniaturized ADC construct highlights these advantages. In a study comparing a HER2-targeted affibody conjugated to MMAE via a PEG linker (HP10KM) versus an SMCC-based alkyl linker (HM), the PEGylated version demonstrated a significantly longer plasma half-life.[4]
Quantitative Data Summary
| Parameter | ADC with Alkyl Linker (HM) | ADC with PEG Linker (HP10KM) | Reference |
| Linker Type | SMCC-based (Alkyl) | 10 kDa PEG | [4] |
| Plasma Half-life (t½) | 19.6 minutes | 219.0 minutes (11.2-fold increase) | [4] |
| In Vitro Cytotoxicity (IC50) | More Potent | Less Potent (22-fold reduction) | [4] |
| In Vivo Efficacy | Less Effective | More Effective Tumor Growth Inhibition | [4] |
Note: The reduction in in vitro cytotoxicity for the PEGylated construct is a known trade-off that can be outweighed by the significantly improved pharmacokinetics, leading to superior overall in vivo efficacy.
Visualizing the Impact of Linker Choice
The structural differences between PEG and alkyl linkers and their subsequent impact on ADC properties can be visualized through the following diagrams.
Figure 1: Impact of Linker Hydrophilicity on ADC Properties.
Figure 2: Workflow for Comparative Analysis of ADC Linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADCs with different linkers. Below are outlines for key experimental protocols.
ADC Synthesis
Protocol 1: Synthesis of an ADC with an Alkyl Linker (SMCC-based)
This protocol describes the conjugation of a thiol-containing payload to an antibody via the heterobifunctional SMCC linker.
-
Antibody Modification:
-
Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5) at a concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of SMCC (dissolved in a small amount of an organic solvent like DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent conjugation step.
-
-
Conjugation:
-
Prepare the thiol-containing drug-linker payload in a compatible buffer.
-
Add the payload to the maleimide-activated antibody at a slight molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Protocol 2: Synthesis of an ADC with a PEG Linker (Maleimide-PEG-based)
This protocol outlines the conjugation of a thiol-containing payload to an antibody using a maleimide-PEG-NHS ester linker.
-
Antibody Modification:
-
This follows a similar procedure to the SMCC protocol. The antibody is reacted with the NHS ester end of the Maleimide-PEG-NHS linker to form a stable amide bond with lysine residues.
-
The reaction conditions (buffer, pH, molar excess of linker) are comparable to those for SMCC.
-
Removal of excess linker is also performed using desalting or dialysis.
-
-
Conjugation:
-
The subsequent conjugation of the thiol-containing payload to the maleimide group on the PEGylated antibody follows the same principles as the SMCC protocol.
-
-
Purification and Characterization:
-
Purification and characterization methods are the same as for the alkyl-linked ADC.
-
Analytical Methods
Protocol 3: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject a known amount of the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregation.
-
Protocol 4: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. It is a valuable tool for characterizing ADCs as the conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody.
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase:
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the column with a high percentage of Buffer A.
-
Inject the ADC sample.
-
Elute the bound ADC using a decreasing salt gradient (increasing percentage of Buffer B).
-
Monitor the chromatogram at 280 nm. A later retention time indicates greater hydrophobicity.
-
Protocol 5: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of an ADC.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).
-
Dosing: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration.
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h) via tail vein or retro-orbital bleeding.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantification:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the antibody component of the ADC.
-
Conjugated ADC: An ELISA can also be used to specifically quantify the ADC with the payload still attached.
-
Free Payload: Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of prematurely released payload in the plasma.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
References
A Comparative Guide to the Biological Activity of PROTACs Featuring PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize the Cbz-NH-PEG3-C2-acid linker and its alternatives. The biological activity of a PROTAC is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Here, we present experimental data comparing PROTACs with polyethylene glycol (PEG) linkers of varying lengths and those with alkyl-based linkers. This guide will delve into the key assays used to evaluate PROTAC efficacy, offering detailed protocols and visual workflows to aid in the design and assessment of these novel therapeutic agents.
The Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (like Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two ligands.[1][2][3] The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[2][4]
PEG linkers, such as those derived from this compound, are frequently used to improve the solubility and pharmacokinetic properties of PROTACs.[5] However, the optimal linker design is target-dependent, and a systematic evaluation of different linker types is crucial for developing potent and selective protein degraders.[2][4]
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4] The following table summarizes experimental data for PROTACs targeting the epigenetic reader protein BRD4, showcasing the impact of different linker compositions on degradation efficiency.
| PROTAC (Target-Linker-E3 Ligase) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4-PEG3-VHL | Short PEG | 9.5 | >90 | Cancer Cell Line | [6] |
| BRD4-PEG (longer)-VHL | Long PEG | 292 | 76 | HEK293T | [2] |
| BRD4-Alkyl-CRBN (dBET23) | Alkyl | 18 | >90 | Cancer Cell Line | [7] |
| BRD4-Alkyl-VHL | Alkyl | <100 | >90 | Cancer Cell Line | [8] |
This table presents a compilation of data from multiple sources to illustrate the general trends in PROTAC performance based on linker type. The specific this compound linker is a type of short PEG linker.
Key Biological Activity Assays
A comprehensive evaluation of a PROTAC's biological activity involves a series of assays to probe each step of its mechanism of action.
Protein Degradation Assay (Western Blotting)
This is the most direct method to quantify the degradation of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., BRD4 in HeLa or MDA-MB-231 cells) in 6-well plates.[1][9] Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][10]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1][10]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[9]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Ternary Complex Formation Assay (TR-FRET)
This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescently labeled target protein (e.g., BRD-His tagged with a donor fluorophore) and E3 ligase (e.g., CRBN labeled with an acceptor fluorophore).
-
Assay Plate Setup: In a 384-well plate, add the labeled proteins and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified time (e.g., 180 minutes) to allow for ternary complex formation.[11]
-
Signal Detection: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, binary complexes dominate over the productive ternary complex.[12][13]
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the cytotoxic effect of the PROTAC on the cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for an extended period (e.g., 48-72 hours).[14]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[3][15]
-
Signal Measurement: For MTS assays, record the absorbance at 490 nm. For MTT assays, first add a solubilizing agent to dissolve the formazan crystals, then measure the absorbance at 570 nm.[15][16]
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Visualizing the Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Conclusion
The selection of an appropriate linker is a critical determinant of PROTAC success. While PEG-based linkers like this compound offer advantages in terms of solubility and pharmacokinetics, the optimal linker length and composition must be empirically determined for each target protein and E3 ligase combination. The assays and protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different PROTAC conjugates, facilitating the development of potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BRD4 Ligand-Linker Conjugate 1 | PROTAC Intermediate [benchchem.com]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different protecting groups for amine-PEG-acid linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine protecting group is a critical determinant in the successful synthesis and application of amine-PEG-acid linkers, which are fundamental components in bioconjugation, drug delivery, and materials science. The choice of protecting group influences not only the reaction conditions and overall yield but also the stability and functionality of the final conjugate. This guide provides a comprehensive comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to facilitate an informed decision-making process for your research and development endeavors.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for Boc, Fmoc, and Cbz protecting groups when used with amine-PEG-acid linkers. The data is compiled from a combination of literature sources and typical experimental outcomes in peptide synthesis, which serves as a reasonable proxy for their behavior on PEGylated substrates.
Table 1: Stability of Amine Protecting Groups Under Various Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., 20% Piperidine in DMF) | Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile[1] | Stable[1] | Stable[1] |
| Fmoc | Stable[1][2] | Labile[1][2] | Can be cleaved, quasi-orthogonal to Cbz[2] |
| Cbz | Stable (labile under harsh acid)[1] | Stable[1] | Labile[1] |
Table 2: Typical Performance in Protection and Deprotection Reactions
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Time | Typical Deprotection Yield |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95% | 20-50% TFA in DCM[1] | 30-120 min | >95% |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >95% | 20% Piperidine in DMF[1] | 5-30 min[1] | >98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90% | H₂, 10% Pd/C in MeOH | 1-4 hours | >95% |
Key Considerations for Selecting a Protecting Group
The choice between Boc, Fmoc, and Cbz depends largely on the overall synthetic strategy and the chemical nature of the molecule of interest. This concept is known as orthogonality, where one protecting group can be removed without affecting others.[1]
-
Boc: The go-to choice for acid-labile deprotection. It is stable to bases and nucleophiles, making it compatible with a wide range of reaction conditions. However, the strong acidic conditions required for its removal may not be suitable for acid-sensitive substrates.
-
Fmoc: Ideal for syntheses requiring mild, basic deprotection. Its lability to piperidine allows for rapid and clean removal. It is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.[3]
-
Cbz: A robust protecting group, stable to both acidic and basic conditions.[1] Its removal via catalytic hydrogenolysis is very mild and occurs at a neutral pH, which is advantageous for sensitive molecules.[4] However, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
Experimental Protocols
Detailed methodologies for the protection and deprotection of an amine group on a generic amine-PEG-acid linker are provided below.
Protocol 1: Protection of Amine-PEG-Acid with Boc Anhydride
Materials:
-
Amine-PEG-acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve the amine-PEG-acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a 1.1 molar equivalent of (Boc)₂O to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine-PEG-acid.
Protocol 2: Deprotection of Boc-Amine-PEG-Acid
Materials:
-
Boc-protected amine-PEG-acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine-PEG-acid in DCM.
-
Add an equal volume of TFA (to achieve a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting amine-PEG-acid TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base.
Protocol 3: Protection of Amine-PEG-Acid with Fmoc-OSu
Materials:
-
Amine-PEG-acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the amine-PEG-acid in a mixture of DMF and aqueous sodium bicarbonate solution.
-
Add a 1.1 molar equivalent of Fmoc-OSu to the solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture to precipitate the Fmoc-protected product.
-
Collect the precipitate by filtration and wash thoroughly with water and then with diethyl ether to remove impurities.
-
Dry the product under vacuum.
Protocol 4: Deprotection of Fmoc-Amine-PEG-Acid
Materials:
-
Fmoc-protected amine-PEG-acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine-PEG-acid in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be precipitated by the addition of diethyl ether and collected by filtration.
Protocol 5: Protection of Amine-PEG-Acid with Cbz-Cl
Materials:
-
Amine-PEG-acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
-
Ethyl acetate
Procedure:
-
Dissolve the amine-PEG-acid in a 1:1 mixture of dioxane and aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.1 molar equivalent of Cbz-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 6: Deprotection of Cbz-Amine-PEG-Acid
Materials:
-
Cbz-protected amine-PEG-acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine-PEG-acid in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG-acid.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis of a protected amine-PEG-acid linker and a decision-making process for selecting the appropriate protecting group.
Caption: General workflow for the synthesis of a protected amine-PEG-acid linker.
References
Assessing the In Vivo Stability of Cbz-NH-PEG3-C2-Acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by dictating the efficiency of payload delivery to the target cells and minimizing off-target toxicity. This guide provides a comparative assessment of the in vivo stability of the Cbz-NH-PEG3-C2-acid linker and common alternatives, supported by available experimental data.
The this compound linker features a carbamate moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The carboxybenzyl (Cbz) group is typically employed as a stable protecting group for the amine during synthesis.[1][2] When incorporated as a linker in a final ADC construct, the core carbamate bond's stability is of primary importance. Generally, carbamate linkages are known for their high stability towards hydrolysis at physiological pH.[3] However, specific in vivo stability data for ADCs utilizing this precise linker is not extensively available in the public domain. Its stability would be contingent on the specific enzymatic environment it encounters in vivo.
In contrast, extensive research has been conducted on other classes of linkers, providing a basis for comparison. This guide will focus on two widely used cleavable linker types: peptide-based linkers (e.g., valine-citrulline) and disulfide linkers.
Comparative In Vivo Stability of ADC Linkers
The stability of a linker is often assessed by measuring the amount of conjugated drug that remains attached to the antibody over time in an in vivo model, typically in the plasma of mice or non-human primates. A longer half-life indicates greater stability.
| Linker Type | Specific Linker Example | Animal Model | Key Stability Findings | Reference(s) |
| Peptide-Based | Valine-Citrulline (Val-Cit) | Mouse | Lost >95% of conjugated payload after 14-day incubation in mouse plasma. | |
| Valine-Citrulline (Val-Cit) | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [4] | |
| Valine-Citrulline (Val-Cit) | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [4] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | ||
| Disulfide-Based | Hindered Disulfide (e.g., with adjacent methyl groups) | Mouse | More stable to reductive cleavage in plasma compared to unhindered disulfides. | [5] |
| Unhindered Disulfide | Mouse | Less stable in plasma, leading to faster drug deconjugation. | [5][6] |
Experimental Protocols for In Vivo Stability Assessment
The following is a generalized protocol for evaluating the in vivo stability of an ADC.
Objective:
To determine the pharmacokinetic profile and in vivo stability of an ADC by measuring the concentration of total antibody, intact ADC, and prematurely released payload in plasma over time.
Methodology:
-
Animal Model: Utilize appropriate animal models, such as mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalytical Methods:
-
Total Antibody Quantification (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add plasma samples to the wells. The ADC and any unconjugated antibody will bind to the antigen.
-
Use a secondary antibody that detects the antibody portion of the ADC to generate a signal.
-
Quantify the total antibody concentration based on a standard curve.
-
-
Intact ADC Quantification (ELISA or LC-MS):
-
ELISA-based: A common method involves a sandwich ELISA format. One antibody captures the ADC's antibody, and a second antibody detects the payload. This ensures that only the intact ADC is measured.
-
LC-MS-based: This method provides a more detailed analysis of the drug-to-antibody ratio (DAR).
-
The ADC is isolated from the plasma, often using affinity capture.
-
The sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species.
-
-
-
Free Payload Quantification (LC-MS/MS):
-
Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Collect the supernatant containing the small molecule free payload.
-
Inject the supernatant into an LC-MS/MS system for highly sensitive and specific quantification of the released drug.[7]
-
-
Data Analysis:
The data from these assays are used to plot concentration-time curves for the total antibody, intact ADC, and free payload. From these curves, key pharmacokinetic parameters, including the half-life of the intact ADC, can be calculated to determine the in vivo stability of the linker.
Visualizing the Experimental Workflow
Caption: Workflow for assessing the in vivo stability of ADCs.
Signaling Pathways and Cleavage Mechanisms
The stability of a linker is intrinsically tied to its cleavage mechanism. The this compound linker, being a carbamate, is not designed with a specific biological cleavage trigger and would be considered a non-cleavable linker. Its degradation would rely on general hydrolysis or enzymatic degradation of the entire antibody construct within the lysosome. In contrast, cleavable linkers are designed to be selectively cleaved by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.
Caption: ADC linker cleavage mechanisms.
References
Safety Operating Guide
Proper Disposal of Cbz-NH-PEG3-C2-acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Cbz-NH-PEG3-C2-acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Hazard Information
This compound (CAS No. 1310327-18-4) is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Hazard and Precautionary Data Summary
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed. | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H312 | Harmful in contact with skin. | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 | Causes skin irritation. | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H319 | Causes serious eye irritation. | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| - | (Potential for) Very toxic to aquatic life with long-lasting effects. | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
Wear appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles with side shields or a face shield.
-
A lab coat.
-
2. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible waste container.
-
The waste container label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant," "Potential Marine Pollutant").
-
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of this compound down the drain. The potential for aquatic toxicity makes this route of disposal environmentally irresponsible.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guidance for Handling Cbz-NH-PEG3-C2-acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety, operational, and disposal information for Cbz-NH-PEG3-C2-acid, a PEG-based PROTAC linker. The following procedural guidance is designed to answer specific operational questions and build confidence in laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene) |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable gown |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid Contact: Take precautions to prevent contact with skin and eyes by wearing the appropriate PPE.
-
General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: The waste may be classified as hazardous depending on the jurisdiction and the specific mixture. Consult your institution's environmental health and safety (EHS) office for guidance.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
